5-Chloro-3-phenylbenzo[d]isoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-phenyl-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZCGIVDKPMGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-phenylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-Chloro-3-phenylbenzo[d]isoxazole. This document is intended for an audience with a background in organic chemistry and drug discovery.
Introduction
This compound, also known as 5-Chloro-3-phenylanthranil, is a heterocyclic compound belonging to the benzisoxazole class. The isoxazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This guide details a feasible synthetic route to this compound and outlines the analytical techniques for its characterization. While specific biological data for this exact compound is limited in publicly available literature, the known activities of the isoxazole class suggest its potential as a valuable building block in drug discovery programs.
Synthesis of this compound
A plausible and documented synthetic pathway to this compound involves a two-step process starting from 2-amino-5-chlorobenzophenone. The initial step is the formation of the corresponding oxime, followed by an intramolecular cyclization to yield the target benzisoxazole.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-chlorobenzophenone oxime
This procedure is adapted from established methods for the synthesis of benzophenone oximes[1][2].
-
Materials:
-
2-amino-5-chlorobenzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone in ethanol.
-
Add hydroxylamine hydrochloride and sodium hydroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by pouring the mixture into ice-water and collecting the precipitate by filtration.
-
The crude 2-amino-5-chlorobenzophenone oxime can be purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Synthesis of this compound (Intramolecular Cyclization)
This proposed cyclization is based on a patented method for the synthesis of the target compound[3].
-
Materials:
-
p-Chloronitrobenzene
-
Benzyl cyanide
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
-
Procedure:
-
In a reaction vessel, mix 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and benzyl cyanide.
-
Subject the mixture to ultrasonic oscillation at room temperature for approximately one hour.
-
Following ultrasonication, heat the reaction mixture using microwave irradiation for a short period (e.g., 10 minutes).
-
After cooling, add water to the system to precipitate the product.
-
Collect the solid by filtration, wash with methanol, and dry to yield crude this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. Below is a summary of expected and available analytical data.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₁₃H₈ClNO | [4] |
| Molecular Weight | 229.66 g/mol | [4] |
| CAS Number | 719-64-2 | [5] |
| Appearance | Expected to be a solid | |
| Melting Point | Not explicitly found for this specific synthesis method. | |
| ¹H NMR | Specific spectrum not available. See reference spectra of related compounds. | [6][7][8] |
| ¹³C NMR | Specific spectrum not available. See reference spectra of related compounds. | [6][7][8] |
| Infrared (IR) Spectrum | Spectrum available from NIST, key peaks to be interpreted. | [9] |
| Mass Spectrum (MS) | Available from NIST WebBook. Molecular ion peak expected at m/z 229. | [10][11] |
Note: Specific ¹H and ¹³C NMR spectra for this compound were not found in the surveyed literature. Researchers should perform these analyses on their synthesized compound and compare the data with spectra of structurally similar isoxazoles for confirmation[6][7][8]. The mass spectrum is available and serves as a key identifier[10][11].
Visualization of Synthetic and Logical Workflows
Diagram 1: Synthesis Workflow for this compound
Caption: Synthetic pathways to this compound.
Diagram 2: General Drug Discovery Workflow for Isoxazole Derivatives
Caption: A typical workflow for the development of new drugs.
Potential Biological Significance
While no specific biological activities or signaling pathways have been reported for this compound, the isoxazole scaffold is a well-established pharmacophore. Numerous isoxazole-containing compounds have been investigated and developed for a variety of therapeutic applications[12][13][14][15][16].
-
Antimicrobial Activity: Isoxazole derivatives have shown potent activity against a range of bacterial and fungal pathogens[16]. The incorporation of a chloro-substituent, as in the target molecule, is a common strategy in the design of antimicrobial agents.
-
Anticancer Activity: Many isoxazole-based compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines[14]. Their mechanisms of action often involve the inhibition of key enzymes or the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Activity: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically function by inhibiting cyclooxygenase (COX) enzymes.
Given the rich pharmacology of the isoxazole class, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Conclusion
This technical guide has outlined a viable synthetic route to this compound and summarized the necessary characterization techniques. While specific biological data for this compound is not yet available, its structural features suggest it is a compound of interest for further investigation in drug discovery, particularly in the areas of infectious diseases and oncology. The provided experimental frameworks and characterization data will aid researchers in the synthesis and identification of this and related molecules, paving the way for future biological evaluation.
References
- 1. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 2. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes - Google Patents [patents.google.com]
- 3. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. 5-Chloro-3-phenyl-2,1-benzisoxazole 97 719-64-2 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 2,1-Benzisoxazole, 5-chloro-3-phenyl- [webbook.nist.gov]
- 10. 2,1-Benzisoxazole, 5-chloro-3-phenyl- | C13H8ClNO | CID 347291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,1-Benzisoxazole, 5-chloro-3-phenyl- [webbook.nist.gov]
- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 13. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 16. researchgate.net [researchgate.net]
Physicochemical Properties of 5-Chloro-3-phenylbenzo[d]isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-3-phenylbenzo[d]isoxazole (also known as 5-Chloro-3-phenylanthranil), a heterocyclic building block utilized in the synthesis of pharmaceuticals and other organic compounds.[1] Understanding these properties is fundamental for its application in drug discovery, formulation development, and chemical synthesis. This document details key quantitative data, outlines the experimental protocols for their determination, and presents a visual workflow for a critical experimental procedure.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈ClNO | [1] |
| Molecular Weight | 229.66 g/mol | [1] |
| CAS Number | 719-64-2 | [1] |
| Appearance | Light yellow to Brown, Crystalline Powder/Solid | [1] |
| Melting Point | 114.0 to 117.0 °C | [1] |
| Boiling Point | 395.4 ± 22.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa | -4.98 ± 0.30 (Predicted) | [1] |
| logP | Data not available |
Experimental Protocols
Detailed methodologies for determining the principal physicochemical properties are outlined below. These protocols are standard methods widely used in chemical and pharmaceutical research.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.[2] A pure substance typically exhibits a sharp melting range of one to two degrees.[3]
Methodology: Capillary Method (Mel-Temp Apparatus)
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is pushed into the compound, and the tube is tapped to pack the sample into the sealed end, achieving a sample height of approximately 3 mm.[3] The sample is forced to the bottom of the tube by tapping or dropping it through a longer glass tube.[3]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a Mel-Temp or similar melting point apparatus.[2][3]
-
Rapid Determination (Optional): An initial rapid heating is performed to find the approximate melting point. This saves time in the subsequent accurate determination.[2][3]
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15°C below the approximate melting point found. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.[2]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[4][5]
Determination of Solubility
Solubility is the maximum amount of a solute that can be dissolved in a given solvent at a specific temperature.[6] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[7]
Methodology: Shake-Flask Method
-
System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, Methanol, water) in a sealed flask or vial.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7] Saturation is confirmed by the continued presence of undissolved solid.[7]
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid. Care must be taken to maintain the temperature during this step.
-
Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[8]
Methodology: Potentiometric Titration
-
Preparation of Solutions: A sample of this compound is dissolved in a suitable solvent mixture (e.g., water/co-solvent) to a known concentration (e.g., 1 mM).[8] Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared as titrants.[8]
-
Apparatus Calibration: A pH meter with a glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[8]
-
Titration Procedure: The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The titrant (acid or base) is added in small, precise increments.[8]
-
Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. Data collection continues well past the equivalence point.[8]
-
Data Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the inflection point of this sigmoid curve.[8][9] For a weak acid titration, the pH at the half-equivalence point is equal to the pKa.
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.[10]
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and a buffer solution (typically phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases.[11][12] The mixture is then allowed to separate completely.
-
Sample Preparation: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other phase. The mixture is agitated for a set time (e.g., 1 hour) to allow the compound to partition between the two immiscible layers until equilibrium is reached.[11]
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.
-
Analysis: A sample is carefully taken from each phase. The concentration of the compound in both the octanol and aqueous layers is measured using an appropriate analytical technique like HPLC-UV.[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10] LogP is the base-10 logarithm of this value.[10]
Biological Context
While specific signaling pathways for this compound are not extensively documented, the isoxazole ring is a prominent scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities.[13][14] Derivatives of this heterocyclic system have been investigated for their potential as:
The physicochemical properties detailed in this guide are essential for the rational design and optimization of new isoxazole-based therapeutic agents. For instance, lipophilicity (logP) and solubility directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
References
- 1. 5-CHLORO-3-PHENYLANTHRANIL | 719-64-2 [chemicalbook.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. enamine.net [enamine.net]
- 12. agilent.com [agilent.com]
- 13. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 14. ijpca.org [ijpca.org]
An In-depth Technical Guide to 5-Chloro-3-phenylbenzo[d]isoxazole and Its Isomers
Disclaimer: This technical guide focuses on the chemical compound 5-Chloro-3-phenyl-2,1-benzisoxazole, identified by the CAS number 719-64-2. The user-specified CAS number, 7716-88-3 for "5-Chloro-3-phenylbenzo[d]isoxazole," is sparsely documented in scientific literature, suggesting it may be a less common isomer or a potential cataloging ambiguity. The nomenclature "benzo[d]isoxazole" typically refers to the 1,2-benzisoxazole ring system, while "2,1-benzisoxazole" (also known as benzo[c]isoxazole or anthranil) represents a different isomeric structure. The vast majority of available technical data pertains to the 2,1-benzisoxazole isomer (CAS 719-64-2), which will be the primary subject of this document.
Introduction
5-Chloro-3-phenyl-2,1-benzisoxazole, also known as 5-Chloro-3-phenylanthranil, is a heterocyclic building block with significant applications in the synthesis of pharmaceuticals and other organic compounds.[1][2] Its utility is particularly noted in the development of novel therapeutic agents. For instance, it serves as a precursor in the synthesis of 2H-1,4-benzodiazepine-2-ones, which have been investigated as inhibitors of HIV-1 transcription, and in the creation of Nitroacridinone derivatives.[1][2] The isoxazole scaffold, in general, is a prominent feature in many biologically active molecules, contributing to a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4]
Physicochemical and Spectroscopic Data
The characterization of 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2) is supported by a range of physicochemical and spectroscopic data, which are crucial for its identification and quality control in research and development.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 719-64-2 | [2] |
| Molecular Formula | C₁₃H₈ClNO | |
| Molecular Weight | 229.66 g/mol | |
| Appearance | Light yellow to brown crystalline powder or solid | [1][5] |
| Melting Point | 115-117 °C | [1] |
| Purity | >96.0% (GC) | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure of 5-Chloro-3-phenyl-2,1-benzisoxazole.
| Spectroscopy | Data | Reference(s) |
| SMILES String | Clc1ccc2noc(-c3ccccc3)c2c1 | |
| InChI Key | MUHJZJKVEQASGY-UHFFFAOYSA-N | |
| IR Spectrum | Available from NIST/EPA Gas-Phase Infrared Database | [6] |
| Mass Spectrum (EI) | Available in the NIST WebBook | [6] |
| ¹H NMR & ¹³C NMR | Spectra available for the related compound 5-Chloro-3-(4-chloro-phenyl)-benzo[c]isoxazole | [7] |
Synthesis and Experimental Protocols
The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole and its derivatives has been described through various chemical reactions. Below are detailed experimental protocols found in the literature.
Synthesis from p-Nitrochlorobenzene and Benzyl Cyanide
A common method for the preparation of 3-phenyl-5-chloro-anthranil involves the reaction of p-nitrochlorobenzene with benzyl cyanide.[8][9]
Experimental Protocol:
-
An alcoholic solution of approximately equimolar amounts of p-nitrochlorobenzene and benzyl cyanide is prepared.[8]
-
This solution is reacted with a concentrated sodium hydroxide solution. The molar ratio of sodium hydroxide to p-nitrochlorobenzene is typically between 8:1 and 20:1.[8]
-
The reaction is carried out at a temperature ranging from 30 to 70 °C, with a preferred range of 40 to 55 °C.[8]
-
Alternatively, the reaction can be performed in a two-phase system consisting of an alcohol with 4 to 9 carbon atoms (which is immiscible or sparingly miscible with water) and a concentrated aqueous alkali solution at temperatures between room temperature and 80 °C.[9]
-
After the reaction is complete, the resulting 3-phenyl-5-chloro-anthranil is separated from the reaction mixture. This can be achieved through centrifugation, potentially after detoxification of any remaining cyanide.[9]
Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole.
Synthesis of Benzo[d]isoxazole Derivatives
Illustrative Synthetic Pathway:
The synthesis is a multi-step process that begins with the formation of a substituted acetophenone, followed by cyclization to a chromen-2-one product. This intermediate is then condensed with hydroxylamine hydrochloride to form the benzo[d]isoxazole acetic acid derivative, which undergoes further modifications to yield the final products.[10]
General synthetic workflow for benzo[d]isoxazole derivatives.
Biological and Pharmacological Relevance
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] These include potential applications as antimicrobial, anti-HIV, antipsychotic, anti-inflammatory, analgesic, and anticancer agents.[3]
Derivatives of 5-chloro-benzoxazolinone have been synthesized and screened for antibacterial and antifungal activity.[11] Specifically, 5-Chloro-3-phenyl-2,1-benzisoxazole is a key intermediate in the synthesis of compounds with potential therapeutic applications, highlighting its importance in drug discovery and development.[2][12]
Conclusion
5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2) is a valuable chemical intermediate with established synthetic routes and clear applications in the development of pharmacologically active compounds. While there is a notable ambiguity regarding the closely named "this compound" and its associated CAS number 7716-88-3, the available scientific literature provides a solid foundation of data for the 2,1-benzisoxazole isomer. This guide has summarized the key physicochemical properties, spectroscopic data, and detailed synthesis protocols to aid researchers, scientists, and drug development professionals in their work with this important class of compounds. Further research to clarify the properties and synthesis of the benzo[d]isoxazole isomer (CAS 7716-88-3) would be beneficial to the scientific community.
References
- 1. 5-CHLORO-3-PHENYLANTHRANIL | 719-64-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 5-Chloro-3-phenyl-2,1-benzisoxazole 719-64-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2,1-Benzisoxazole, 5-chloro-3-phenyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. DD155166A1 - PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL - Google Patents [patents.google.com]
- 9. DD219192A1 - PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL - Google Patents [patents.google.com]
- 10. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Spectroscopic and Synthetic Profile of 5-Chloro-3-phenylbenzo[d]isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the heterocyclic compound 5-Chloro-3-phenylbenzo[d]isoxazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering detailed experimental protocols and clearly presented spectroscopic data to support identification, characterization, and further investigation of this molecule.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, also known by its synonym 5-Chloro-3-phenyl-2,1-benzisoxazole. The data is presented in a structured format to facilitate easy reference and comparison.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. The spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1630 | C=N stretch (isoxazole ring) |
| ~1595, 1480, 1450 | Aromatic C=C stretch |
| ~1100 | C-O stretch |
| ~830 | C-Cl stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) data for this compound is available from the NIST Mass Spectrometry Data Center.[2] The mass spectrum provides crucial information for confirming the molecular weight and fragmentation pattern of the compound.
| m/z Value | Interpretation |
| 229 | Molecular ion [M]⁺ |
| 231 | Isotopic peak for ³⁷Cl |
| 194 | [M - Cl]⁺ |
| 166 | [M - Cl - CO]⁺ |
| 77 | Phenyl fragment [C₆H₅]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.20 - 7.50 | Multiplet | Protons on the phenyl ring |
| 7.60 - 7.90 | Multiplet | Protons on the chlorinated benzene ring |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| 110 - 140 | Aromatic carbons |
| ~120 | Carbon bearing the chlorine atom |
| ~150 | Quaternary carbon of the benzisoxazole ring |
| ~160 | Carbonyl-like carbon of the isoxazole ring |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the cyclization of 2-amino-5-chlorobenzophenone.
Procedure:
-
To a solution of 2-amino-5-chlorobenzophenone in a suitable solvent (e.g., a mixture of acetonitrile and water), add an oxidizing agent such as Oxone®.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent like dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to yield pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer acquisition time.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Mass Spectrometry
Sample Preparation:
-
For electron ionization (EI) mass spectrometry, the solid sample can be introduced directly into the ion source via a direct insertion probe.
-
Alternatively, the sample can be dissolved in a suitable volatile solvent and injected into a gas chromatograph coupled to the mass spectrometer (GC-MS).
Data Acquisition:
-
The sample is ionized using a high-energy electron beam.
-
The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
An In-depth Technical Guide on 5-Chloro-3-phenylbenzo[d]isoxazole: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-phenylbenzo[d]isoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, purification, and physicochemical properties. While the definitive crystal structure of this compound has not been publicly reported, this document compiles the available spectroscopic and analytical data to offer a thorough characterization. Detailed experimental protocols for its synthesis are presented, along with a workflow for its preparation and purification. This guide serves as a valuable resource for researchers working with isoxazole derivatives and those interested in the therapeutic potential of this class of compounds.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The isoxazole ring system is a key structural motif in several approved drugs and numerous biologically active molecules. This compound, also known by synonyms such as 5-Chloro-3-phenyl-2,1-benzisoxazole and 5-Chloro-3-phenylanthranil, is a specific derivative with potential applications as a building block in the synthesis of more complex pharmaceutical agents. This guide aims to provide a detailed technical overview of this compound, focusing on its synthesis and known properties in the absence of crystallographic data.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₈ClNO | [1] |
| Molecular Weight | 229.66 g/mol | [1] |
| CAS Number | 719-64-2 | |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | 115-117 °C | [3] |
| Purity | >96.0% (GC) | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the cyclization of a substituted benzophenone derivative or the reaction of p-nitrochlorobenzene with benzyl cyanide.
Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzophenone
One established method for the synthesis of this compound proceeds from the readily available starting material, 2-amino-5-chlorobenzophenone.
Materials:
-
2-Amino-5-chlorobenzophenone
-
Oxone (Potassium peroxymonosulfate)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
n-Hexane
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of 2-amino-5-chlorobenzophenone in a 1:1 mixture of acetonitrile and water, add Oxone in a stoichiometric amount.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, perform an extraction with dichloromethane. Separate the organic layer.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 98:2) as the eluent to afford pure this compound.[3]
Experimental Protocol: Synthesis from p-Nitrochlorobenzene and Benzyl Cyanide
An alternative synthesis involves the reaction of p-nitrochlorobenzene and benzyl cyanide in the presence of a strong base.
Materials:
-
p-Nitrochlorobenzene
-
Benzyl cyanide
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Prepare an alcoholic solution of approximately equimolar amounts of p-nitrochlorobenzene and benzyl cyanide.
-
Add a concentrated solution of sodium hydroxide to the reaction mixture. The molar ratio of NaOH to p-nitrochlorobenzene should be in the range of 8:1 to 20:1.
-
Maintain the reaction temperature between 30 and 70 °C (preferably 40-55 °C) and stir until the reaction is complete.
-
After the reaction, the mixture can be worked up by standard procedures, which may include neutralization and extraction, to isolate the 5-Chloro-3-phenyl-anthranil product.[4]
Crystallization
While a definitive crystal structure is not available, the following is a general protocol for the crystallization of isoxazole derivatives, which can be adapted for this compound.
Protocol for Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cooling in a refrigerator or freezer may promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization (Expected)
Although a crystal structure is not available, the structure of this compound can be confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the phenyl and the substituted benzo rings.
-
¹³C NMR: The carbon NMR spectrum will display the characteristic signals for the carbon atoms of the isoxazole, phenyl, and chlorinated benzene rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.66 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the isoxazole and aromatic rings.
Workflow Diagram
The following diagram, generated using Graphviz, illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and known physicochemical properties of this compound. While the crystal structure of this compound remains to be determined, the information presented herein offers a solid foundation for researchers and scientists working with this and related isoxazole derivatives. The provided experimental protocols and workflow diagram serve as practical resources for the preparation and handling of this compound in a laboratory setting. Further studies, including single-crystal X-ray diffraction, are warranted to fully elucidate the three-dimensional structure of this compound and to rationalize its structure-activity relationships in various biological contexts.
References
- 1. 2,1-Benzisoxazole, 5-chloro-3-phenyl- | C13H8ClNO | CID 347291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 5-CHLORO-3-PHENYLANTHRANIL | 719-64-2 [chemicalbook.com]
- 4. DD155166A1 - PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL - Google Patents [patents.google.com]
The Benzisoxazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzisoxazole Derivatives
Introduction
The benzisoxazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets. This has led to the development of a diverse range of therapeutic agents with significant clinical impact. This technical guide provides a comprehensive overview of the discovery and history of benzisoxazole derivatives, their synthesis, and their evolution into key therapeutic agents, with a particular focus on their applications as antipsychotic, anticonvulsant, anti-inflammatory, and anticancer drugs. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and visual representations of key biological pathways to facilitate further research and development in this promising area.
Historical Perspective: From Obscurity to Clinical Significance
The journey of benzisoxazole derivatives from a chemical curiosity to a cornerstone of modern pharmacotherapy has been a gradual but impactful one. The initial synthesis of the benzisoxazole ring system dates back to the late 19th and early 20th centuries, though its therapeutic potential remained largely unexplored for decades.
A pivotal moment in the history of benzisoxazole derivatives came with the discovery of the anticonvulsant properties of zonisamide. Initially synthesized in the 1970s as part of a screening program for psychiatric disorders, zonisamide's potent anticonvulsant effects in animal models led to its development and eventual approval in Japan in 1989 for the treatment of epilepsy.[1] This marked the first major clinical success for a benzisoxazole-containing drug and highlighted the therapeutic potential of this scaffold.
The 1980s and 1990s witnessed a surge of interest in benzisoxazole derivatives, particularly in the field of neuroscience. This research culminated in the development of risperidone, an atypical antipsychotic that gained FDA approval in 1993. Risperidone's unique pharmacological profile, characterized by potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors, offered an improved side-effect profile compared to traditional antipsychotics and established the 3-(piperidin-4-yl)-1,2-benzisoxazole moiety as a key pharmacophore for antipsychotic drug design.[2][3] The success of risperidone paved the way for other atypical antipsychotics based on the benzisoxazole core, including paliperidone (the active metabolite of risperidone) and iloperidone.[4]
Beyond their applications in central nervous system disorders, researchers have increasingly explored the potential of benzisoxazole derivatives in other therapeutic areas.[5][6][7] Extensive studies have demonstrated their promising anti-inflammatory, anticancer, antibacterial, and analgesic activities, underscoring the broad biological relevance of this versatile chemical scaffold.[6][7][8]
Synthetic Strategies for the Benzisoxazole Core
The construction of the benzisoxazole ring system can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern on the aromatic ring and at the 3-position of the isoxazole moiety.
One of the most common and classical approaches involves the cyclization of an o-hydroxyaryl oxime. This method is versatile and allows for the introduction of a wide range of substituents. Another widely used strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an aryne, which provides a direct route to functionalized benzisoxazoles.
A general workflow for the synthesis of benzisoxazole derivatives often starts with commercially available starting materials and proceeds through several key steps to construct the core heterocyclic system, followed by functionalization to introduce desired pharmacophoric groups.
References
- 1. crpsonline.com [crpsonline.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Stork: PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs [storkapp.me]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
A Technical Guide to 5-Chloro-3-phenylbenzo[d]isoxazole: A Versatile Heterocyclic Building Block
Executive Summary: 5-Chloro-3-phenylbenzo[d]isoxazole is a key heterocyclic compound that serves as a foundational scaffold in the synthesis of a wide range of biologically active molecules. Its unique structural and electronic properties make it a valuable starting material for drug discovery and development, particularly in the creation of novel therapeutic agents. This guide provides an in-depth overview of its physicochemical properties, synthesis, reactivity, and its application in the development of compounds with potential therapeutic value, including inhibitors of HIV-1 transcription and α-glucosidase. Detailed experimental protocols and structured data are presented to support researchers and professionals in medicinal chemistry.
Introduction to the Benzo[d]isoxazole Scaffold
The isoxazole ring system is a prominent five-membered heterocycle that is a core component in numerous pharmacologically significant compounds.[1][2][3] The fusion of an isoxazole ring with a benzene ring to form a benzo[d]isoxazole (also known as anthranil) creates a bicyclic scaffold with a distinct profile for molecular interactions.[4] The incorporation of the isoxazole moiety can lead to improved physicochemical characteristics, enhanced biological efficacy, and reduced toxicity in drug candidates.[3][5]
Derivatives of the isoxazole and benzisoxazole core have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects.[6][7][8] Specifically, this compound has been identified as a crucial intermediate for synthesizing novel pharmaceuticals.[4] This guide focuses on the properties, synthesis, and utility of this specific building block.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 719-64-2 (also cited as 7716-88-3[9]) | [9] |
| Molecular Formula | C₁₃H₈ClNO | |
| Molecular Weight | 229.66 g/mol | |
| Melting Point | 115-117 °C | [4] |
| Appearance | Solid / Crystalline | [4] |
| Assay | ≥97% | |
| InChI Key | MUHJZJKVEQASGY-UHFFFAOYSA-N | |
| SMILES | Clc1ccc2noc(-c3ccccc3)c2c1 |
Synthesis of this compound
The synthesis of the title compound can be achieved through the cyclization of a substituted aminobenzophenone. The following workflow illustrates a general pathway for its formation.
Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzophenone
This protocol is based on a general procedure for the synthesis of related benzisoxazoles.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in a solvent mixture of acetonitrile (MeCN) and water (H₂O) (e.g., 1:1 v/v).
-
Reagent Addition: To this solution, add Oxone® (potassium peroxymonosulfate, 1 equivalent) portion-wise while stirring.
-
Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Work-up: Upon completion, add water and dichloromethane (CH₂Cl₂) to the reaction mixture for extraction.
-
Extraction: Separate the organic layer. Extract the aqueous layer further with dichloromethane.
-
Washing: Combine the organic layers and wash with water to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.[4]
Application as a Versatile Heterocyclic Building Block
This compound is a valuable precursor for creating more complex molecular architectures. Its reactivity allows for transformations into various other heterocyclic systems and functionalized derivatives. Related 5-chloroisoxazoles are known to be versatile starting materials for preparing amides, esters, and other derivatives via a 2H-azirine-2-carboxamide intermediate.[10]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-CHLORO-3-PHENYLANTHRANIL | 719-64-2 [chemicalbook.com]
- 5. the-recent-progress-of-isoxazole-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cymitquimica.com [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Biological Activities of Isoxazole Scaffolds
Executive Summary: The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities. Isoxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. This technical guide provides an in-depth overview of these biological activities, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data in structured tables, details common experimental protocols for activity evaluation, and utilizes diagrams to illustrate complex pathways and workflows, offering a comprehensive resource for advancing isoxazole-based drug discovery.
Introduction to the Isoxazole Scaffold
Isoxazole is an azole heterocycle characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in adjacent positions.[1] This arrangement imparts a unique combination of aromaticity and a labile N-O bond, which can be strategically cleaved under certain reductive or basic conditions, making isoxazoles versatile synthetic intermediates.[2][3] The isoxazole nucleus is a key component in several FDA-approved drugs, including the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor), the antirheumatic agent Leflunomide, and various antibiotics like Cloxacillin and Sulfamethoxazole.[4][5] The scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors underpins its broad pharmacological profile.[6][7]
Anticancer Activities
Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[8][9] These mechanisms include the induction of apoptosis, inhibition of key enzymes like topoisomerase and protein kinases, and disruption of tubulin polymerization.[9][10]
Mechanisms of Action and Key Derivatives
-
Apoptosis Induction: Many isoxazole compounds exert their anticancer effects by triggering programmed cell death. For instance, certain 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells and glioblastoma cell lines.[11]
-
Enzyme Inhibition: Isoxazoles act as inhibitors for various enzymes crucial for cancer progression. This includes carbonic anhydrase (CA), secretory phospholipase A2 (sPLA2), and thymidylate synthase.[10][12] The inhibition of these enzymes disrupts essential cellular processes in cancer cells, leading to cell death.[10]
-
Tubulin Polymerization Inhibition: Some isoxazole chalcone derivatives, structurally similar to combretastatin A4 (CA4), have shown potent cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division.[13]
Quantitative Data: Anticancer Activity of Isoxazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference Compound | Citation |
| Isoxazole Chalcone Derivative (10a) | DU145 (Prostate) | 0.96 µM | Doxorubicin (IC₅₀ = 4.10 µM) | [13] |
| Isoxazole Chalcone Derivative (10b) | DU145 (Prostate) | 1.06 µM | Doxorubicin (IC₅₀ = 4.10 µM) | [13] |
| Monoterpene Isoxazole-Pyrazole (14) | HT-1080 (Fibrosarcoma) | 22.47 µM | Not Specified | [14] |
| Monoterpene Isoxazole-Pyrazole (14) | A-549 (Lung) | 25.87 µM | Not Specified | [14] |
| Monoterpene Isoxazole-Pyrazole (14) | MCF-7 (Breast) | 19.19 µM | Not Specified | [14] |
| Dihydropyrazole Derivative (45) | Prostate Cancer | IC₅₀ = 2 ± 1 µg/mL | Not Specified | [15] |
| Dihydropyrazole Derivative (39) | Prostate Cancer | IC₅₀ = 4 ± 1 µg/mL | Not Specified | [15] |
| Curcumin Isoxazole Derivative (40) | MCF-7 (Breast) | 3.97 µM | Curcumin (IC₅₀ = 21.89 µM) | [13] |
| Betulin-based Isoxazole (21a) | A-549 (Lung) | 11.05 ± 0.88 µM | Not Specified | [13] |
| Betulin-based Isoxazole (21b) | MCF-7 (Breast) | 11.47 ± 0.84 µM | Not Specified | [13] |
Experimental Protocols for Anticancer Activity
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the isoxazole derivatives and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified.
Visualization: Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway targeted by HSP90-inhibiting isoxazoles.
Antimicrobial Activities
The isoxazole scaffold is a critical component of many antimicrobial agents.[16] Its derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[2][16] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[2]
Structure-Activity Relationship (SAR)
SAR studies have provided valuable insights for optimizing the antimicrobial potency of isoxazole derivatives. For example:
-
The presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring enhances antibacterial activity.[4]
-
Substituents such as methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring also increase antibacterial efficacy.[4]
-
For antitubercular activity, the methyl isoxazole moiety is considered essential, while a chalcone fraction can enhance potency and selectivity.[13]
Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC µg/mL) | Reference Drug | Citation |
| Isoxazole Derivative (18) | B. subtilis | 31.25 | Ampicillin | [16] |
| Isoxazole Derivative (18) | S. aureus | 62.5 | Ampicillin | [16] |
| Chalcone Derivative (25) | S. aureus | 2 µg/mL | Not Specified | [15] |
| Chalcone Derivative (25) | E. coli | 4 µg/mL | Not Specified | [15] |
| Dihydropyrazole Derivative (46) | Antifungal | IC₅₀ = 2 ± 1 µg/mL | Not Specified | [15] |
| N-(5-[2-(4-methyl anilino)-1,3-thiazol-4-yl]-1,2-oxazol-3-yl) | M. tuberculosis | Potent Activity | Not Specified | [4] |
Experimental Protocols for Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The isoxazole compound is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Assay:
-
Plate Preparation: A sterile agar medium is poured into Petri dishes. Once solidified, the surface is uniformly swabbed with the microbial inoculum.
-
Well Creation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Loading: A fixed volume of the test compound solution at a specific concentration is added to each well. A solvent control and a standard antibiotic are also tested.
-
Incubation: The plates are incubated for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Visualization: Antimicrobial Screening Workflow
Caption: A typical workflow for screening novel isoxazole derivatives for antimicrobial activity.
Anti-inflammatory Activities
Isoxazole derivatives constitute a major class of potential anti-inflammatory therapeutics.[17] The well-known drug Valdecoxib is a selective COX-2 inhibitor, highlighting the scaffold's potential in modulating inflammatory pathways.[4] Research has shown that various isoxazole compounds can significantly reduce inflammation in preclinical models.[4][17]
Mechanisms of Action
The primary anti-inflammatory mechanism for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[18][19] Some derivatives also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[18] Additionally, certain indolyl-isoxazolidines have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]
Quantitative Data: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound/Derivative | Assay/Target | Activity (IC₅₀ / % Inhibition) | Reference Drug | Citation |
| Compound 150 | COX-2 Inhibition | IC₅₀ = 9.16 ± 0.38 µM | Indomethacin, Diclofenac | [18] |
| Compound 155 | 5-LOX Inhibition | IC₅₀ = 3.67 µM | Not Specified | [18] |
| Compound 5b | Carrageenan-induced Edema | 76.71% Inhibition (at 3h) | Diclofenac Sodium | [20] |
| Compound 5c | Carrageenan-induced Edema | 75.56% Inhibition (at 3h) | Diclofenac Sodium | [20] |
| Compound C6 | COX-2 Inhibition | Potent Activity | Not Specified | [19] |
Experimental Protocols for Anti-inflammatory Activity
Carrageenan-Induced Rat Paw Edema (In Vivo):
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions. Food is withdrawn 12 hours before the experiment.
-
Compound Administration: Animals are divided into groups. The control group receives the vehicle, the standard group receives a reference drug (e.g., Diclofenac sodium), and test groups receive different doses of the isoxazole derivatives, typically administered orally or intraperitoneally.
-
Inflammation Induction: One hour after drug administration, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the test group.[20]
In Vitro COX-1/COX-2 Inhibition Assay:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: The test compound is pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC₅₀ Determination: The concentration of the isoxazole derivative required to inhibit 50% of the COX enzyme activity (IC₅₀) is calculated.
Visualization: Structure-Activity Relationship (SAR)
Caption: Key structure-activity relationships for isoxazole derivatives.
Antiviral Activities
The antiviral potential of isoxazole derivatives is an area of growing interest.[7][21] Studies have demonstrated their efficacy against both human and plant viruses. For example, certain isoxazole-amide derivatives containing an acylhydrazone moiety have shown potent activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), in some cases superior to the commercial agent Ningnanmycin.[21]
Quantitative Data: Antiviral Activity of Isoxazole Derivatives
| Compound | Virus | Activity Type | Activity (%) @ 500 µg/mL | Reference Drug (NNM) | Citation |
| 7t | TMV | Curative | 61.2% | 55.6% | [21] |
| 7t | TMV | Protection | 65.8% | 58.3% | [21] |
| 7t | TMV | Inactivation | 94.3% | 88.1% | [21] |
| 7t | CMV | Curative | 58.5% | 52.8% | [21] |
| 7t | CMV | Protection | 62.4% | 56.2% | [21] |
Experimental Protocol for Plant Antiviral Activity
Evaluation against Tobacco Mosaic Virus (TMV):
-
Virus Cultivation: TMV is propagated in susceptible host plants (e.g., Nicotiana tabacum).
-
Compound Application (Curative Assay): The upper leaves of healthy plants are inoculated with TMV. After 2-3 days, when symptoms appear, the test compound solution is smeared on the leaves.
-
Compound Application (Protection Assay): The test compound solution is smeared on the leaves of healthy plants. After 24 hours, the leaves are inoculated with TMV.
-
Compound Application (Inactivation Assay): The test compound is mixed with the virus inoculum before it is applied to the leaves of healthy plants.
-
Observation and Data Collection: A control group is treated with a solvent and the virus. After 3-4 days, the number of local lesions on the leaves is counted.
-
Calculation of Inhibition: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.[21]
Conclusion and Future Perspectives
The isoxazole scaffold is undeniably a highly versatile and valuable framework in drug discovery. The extensive research highlighted in this guide demonstrates its significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3][22] The ease of synthetic modification of the isoxazole ring allows for fine-tuning of its pharmacological properties, improving potency, selectivity, and pharmacokinetic profiles.[13][18]
Future research will likely focus on the development of multi-targeted isoxazole derivatives, designing single molecules that can modulate several disease-related pathways simultaneously.[22] Furthermore, the integration of computational methods, such as molecular docking and dynamic simulations, with traditional synthesis and biological evaluation will continue to accelerate the discovery of novel and more effective isoxazole-based therapeutic agents.[12][20] The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs and developing the next generation of innovative medicines.
References
- 1. ijpca.org [ijpca.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of isoxazole derivatives: A brief overview | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. espublisher.com [espublisher.com]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 19. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the reaction of p-nitrochlorobenzene and benzyl cyanide in an alcoholic solution with a concentrated base. This method, a variation of the Davis-Beirut reaction, offers a direct route to the desired benzisoxazole scaffold. Characterization data and a summary of the reaction parameters are presented in a structured format for clarity and reproducibility.
Introduction
This compound (CAS No. 7716-88-3) is a substituted benzisoxazole derivative. The benzisoxazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of specifically substituted analogues like this compound is crucial for structure-activity relationship (SAR) studies in drug discovery programs. The protocol detailed herein is based on a well-established synthetic route, providing a reliable method for obtaining this target compound in the laboratory.
Experimental Protocol
Synthesis of this compound from p-Nitrochlorobenzene and Benzyl Cyanide
This protocol is adapted from a patented industrial process, providing a robust method for the laboratory-scale synthesis of the target compound.[1]
Materials:
-
p-Nitrochlorobenzene
-
Benzyl cyanide
-
Methanol (or Ethanol)
-
Concentrated Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)
-
Sodium hypochlorite solution (commercial bleach)
-
Water (distilled or deionized)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of p-nitrochlorobenzene and benzyl cyanide in a suitable volume of an alcohol such as methanol or ethanol.
-
Addition of Base: While stirring the solution, slowly add a concentrated aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide to p-nitrochlorobenzene should be in the range of 8:1 to 20:1, with a preferred ratio of 12:1 to 15:1.[1]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 30°C and 70°C, with a preferred range of 40°C to 55°C.[1] Maintain the reaction at this temperature with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with water.
-
Detoxification (Optional but Recommended): To decompose any residual cyanide, add a commercial sodium hypochlorite solution to the aqueous mixture at a temperature of around 30°C.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | p-Nitrochlorobenzene, Benzyl Cyanide | [1] |
| Key Reagent | Concentrated Sodium Hydroxide | [1] |
| Solvent | Alcoholic Solution (e.g., Methanol, Ethanol) | [1] |
| Molar Ratio (NaOH:p-nitrochlorobenzene) | 8:1 to 20:1 (preferred 12:1 to 15:1) | [1] |
| Reaction Temperature | 30 - 70 °C (preferred 40 - 55 °C) | [1] |
| Yield | 80 - 97% (as reported in related patents) | |
| Purity (after purification) | >98% | |
| CAS Number | 7716-88-3 | |
| Molecular Formula | C₁₃H₈ClNO | |
| Molecular Weight | 229.66 g/mol |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 5-Chloro-benzo[d]isoxazole Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the topic of interest is "5-Chloro-3-phenylbenzo[d]isoxazole," a thorough literature search did not yield specific medicinal chemistry data for this exact compound. The following application notes and protocols are based on closely related and recently synthesized 5-chloro-6-methoxy-benzo[d]isoxazole derivatives , which serve as valuable surrogates for exploring the potential of this chemical scaffold.
Introduction
The isoxazole and its fused bicyclic analogue, benzo[d]isoxazole, represent privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a chloro substituent can modulate the physicochemical properties of these molecules, potentially enhancing their potency and pharmacokinetic profiles. This document provides an overview of the application of 5-chloro-benzo[d]isoxazole derivatives as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.
Biological Target: α-Glucosidase
α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, resulting in a reduction of postprandial hyperglycemia. This mechanism is a validated strategy for the management of type 2 diabetes mellitus.
Application: α-Glucosidase Inhibition for Antidiabetic Drug Discovery
A series of novel 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. These compounds have demonstrated potent inhibition of the enzyme, with some derivatives showing significantly greater potency than the standard drug, acarbose.[1] The general structure of these promising compounds is depicted below.
Quantitative Data Summary
The in vitro α-glucosidase inhibitory activity of a series of synthesized 5-chloro-6-methoxy-benzo[d]isoxazole derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the α-glucosidase activity.
| Compound ID | Aryl Substituent | IC50 (nmol)[1] |
| 9a | Phenyl | 23.15 |
| 9b | 2-Methylphenyl | 25.48 |
| 9c | 3-Methylphenyl | 28.93 |
| 9d | 4-Methylphenyl | 31.27 |
| 9e | 2-Methoxyphenyl | 19.84 |
| 9f | 4-Methoxyphenyl | 38.71 |
| 9g | 2-Fluorophenyl | 29.52 |
| 9h | 4-Fluorophenyl | 33.16 |
| 9i | 2-Chlorophenyl | 26.87 |
| 9j | 4-Chlorophenyl | 18.42 |
| 9k | 2-Bromophenyl | 22.19 |
| 9l | 4-Bromophenyl | 35.78 |
| 9m | 2-(Trifluoromethyl)phenyl | 20.56 |
| 9n | 4-(Trifluoromethyl)phenyl | 14.69 |
| 9o | 3-(Trifluoromethyl)-4-bromophenyl | 16.28 |
| Acarbose (Standard) | - | 35.91 |
Experimental Protocols
Synthesis of 5-chloro-6-methoxy-benzo[d]isoxazole Derivatives[1]
The synthesis of the target 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives is a multi-step process. A key final step involves a copper(I)-catalyzed click chemistry reaction.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Reactant Preparation:
-
Dissolve the terminal alkyne intermediate, 5-chloro-6-methoxy-3-(2-(prop-2-yn-1-yloxy)ethyl)benzo[d]isoxazole, in a suitable solvent such as a mixture of t-BuOH and H₂O.
-
Add the desired substituted aromatic azide to the solution.
-
-
Catalyst Preparation:
-
In a separate vial, prepare the copper(I) catalyst by mixing sodium ascorbate and copper(II) sulfate (CuSO₄·5H₂O) in water.
-
-
Reaction Execution:
-
Add the catalyst solution to the reactant mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether).
-
In Vitro α-Glucosidase Inhibition Assay[1]
This protocol outlines the procedure for determining the α-glucosidase inhibitory activity of the synthesized compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
96-well microplate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the α-glucosidase solution to each well.
-
Add the serially diluted test compounds or acarbose to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate again at the same temperature for a specific duration (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the enzyme solution without an inhibitor, and Abs_sample is the absorbance of the enzyme solution with the test compound.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow: Synthesis and Biological Evaluation
Caption: Synthetic and biological evaluation workflow.
Signaling Pathway: α-Glucosidase Inhibition and Glucose Homeostasis
Caption: Mechanism of α-glucosidase inhibition.
References
5-Chloro-3-phenylbenzo[d]isoxazole: A Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Chloro-3-phenylbenzo[d]isoxazole, a heterocyclic compound featuring a fused benzene and isoxazole ring system, has emerged as a valuable intermediate in the field of drug discovery. Its unique structural framework serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the chloro and phenyl substituents offers opportunities for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides detailed application notes and protocols related to the use of this compound in the development of novel therapeutic agents.
Applications in Drug Discovery
The this compound core is a key building block in the synthesis of compounds targeting a variety of biological pathways implicated in diseases such as cancer and viral infections. Its utility is highlighted by its role as a precursor to molecules with potent inhibitory activities.
Anticancer Agents
Derivatives of the benzo[d]isoxazole scaffold have demonstrated significant potential as anticancer agents. These compounds often exert their effects by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. For instance, isoxazole-based molecules have been investigated as inhibitors of Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme crucial for DNA repair in cancer cells. Inhibition of PARP-2 can lead to the accumulation of DNA damage and subsequent cell death, particularly in tumors with existing DNA repair defects.
Antiviral Agents
The isoxazole moiety has also been incorporated into molecules designed to combat viral infections. Research has shown that isoxazole-based compounds can target viral enzymes or proteins essential for replication, thereby inhibiting the viral life cycle.
Data Presentation
The following tables summarize the quantitative data for representative benzo[d]isoxazole derivatives, showcasing their potential as therapeutic agents.
Table 1: In Vitro Cytotoxicity of Benzoxazole Derivatives against Human Breast Cancer Cell Lines
| Compound ID | Modification from Core Scaffold | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 11 | Amine acylated with 3-chloropropanoyl chloride, followed by substitution with morpholine | 5.63 | - |
| 12 | Amine acylated with 3-chloropropanoyl chloride, followed by substitution with piperidine | 6.14 | - |
| 13 | Amine acylated with 3-chloropropanoyl chloride, followed by substitution with pyrrolidine | 7.52 | - |
| 27 | Amine reacted with 4-cyanobenzoyl chloride, followed by reaction with sodium azide and then propargyl alcohol to form a triazole ring, which is then alkylated. | 11.32 | - |
| Sorafenib (Standard) | - | 7.47 | - |
Data sourced from a study on benzoxazole derivatives as PARP-2 inhibitors[1].
Table 2: In Vitro PARP-2 Enzyme Inhibition
| Compound ID | Modification from Core Scaffold | PARP-2 IC₅₀ (µM) |
| 12 | Amine acylated with 3-chloropropanoyl chloride, followed by substitution with piperidine | 0.07 |
| 27 | Amine reacted with 4-cyanobenzoyl chloride, followed by reaction with sodium azide and then propargyl alcohol to form a triazole ring, which is then alkylated. | 0.057 |
Data sourced from a study on benzoxazole derivatives as PARP-2 inhibitors[1].
Experimental Protocols
Detailed methodologies for the synthesis of the this compound intermediate and its subsequent derivatization are provided below.
Protocol 1: Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole
This protocol describes the synthesis of the core intermediate from p-chloronitrobenzene and phenylacetonitrile.
Materials:
-
Ethanol (95%)
-
Sodium hydroxide
-
p-Chloronitrobenzene
-
Phenylacetonitrile
-
Water
-
Methanol
Procedure:
-
Mix ethanol, sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile in a mass ratio of 10:1.2:2:1.7.
-
Stir the mixture at 2000 rpm for 30 minutes.
-
Subject the mixture to ultrasonic oscillation for 1 hour at 25-35°C.
-
Microwave the resulting product for 10 minutes.
-
Add water to the system and filter the precipitate.
-
Wash the filter residue three times with methanol.
-
Dry the solid to obtain 5-chloro-3-phenyl-2,1-benzisoxazole[2].
Protocol 2: General Procedure for the Synthesis of N-Substituted Benzoxazole Derivatives as PARP-2 Inhibitors
This protocol outlines a general method for derivatizing a related benzoxazole core structure. A similar approach could be adapted for derivatives of this compound.
Step 1: Acylation of the Amine
-
To a solution of 4-(5-chlorobenzoxazol-2-yl)aniline in chloroform, add triethylamine as a basic catalyst.
-
Add 2-chloroacetyl chloride or 3-chloropropanoyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with chloroform, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude amide[1].
Step 2: Substitution with Amines
-
Dissolve the chloro-acylated intermediate in a suitable solvent (e.g., DMF).
-
Add the desired secondary amine (e.g., morpholine, piperidine).
-
Add a base such as potassium carbonate.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and purify by crystallization or column chromatography[1].
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in drug discovery.
This compound is a key intermediate that provides a foundation for the development of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance in medicinal chemistry. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and synthesis of next-generation drugs. Further exploration of the chemical space around this privileged structure is warranted to unlock its full therapeutic potential.
References
Application Notes and Protocols for In Vitro Assays of 5-Chloro-3-phenylbenzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro applications of 5-Chloro-3-phenylbenzo[d]isoxazole derivatives, a class of heterocyclic compounds with significant promise in medicinal chemistry. Based on the biological activities of structurally related benzisoxazole and isoxazole analogs, this document outlines protocols for assessing their potential as anticancer and enzyme-inhibiting agents.
Introduction to this compound Derivatives
The benzo[d]isoxazole scaffold is a "privileged" structure in drug discovery, known to be a core component of various biologically active compounds. The addition of a phenyl group at the 3-position and a chloro group at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen substitutions, particularly chlorine, are a common strategy in medicinal chemistry to enhance biological activity. For instance, the presence of a chloro group on the phenyl ring of related isoxazole compounds has been shown to enhance antibacterial and anticancer activities.[1][2]
Potential Therapeutic Applications and In Vitro Assays
Based on studies of analogous compounds, this compound derivatives are promising candidates for investigation in the following areas:
-
Anticancer Activity: Structurally similar N-phenylbenzo[d]isoxazole-3-carboxamides have demonstrated potent inhibitory activity against Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor progression and metastasis.[1] Additionally, N-(4-chlorophenyl)-5-carboxamidyl isoxazole has been shown to down-regulate the expression of phosphorylated STAT3, another important target in cancer therapy.[2] Therefore, key in vitro assays for this area of research include cytotoxicity screening, apoptosis induction, and specific pathway inhibition assays.
-
Enzyme Inhibition: The isoxazole nucleus is present in various enzyme inhibitors.[1] Depending on the specific substitutions, these compounds could be screened against a range of enzymes, such as kinases, cyclooxygenases (COX), or lipoxygenases (LOX).
Data Presentation: In Vitro Activity of Structurally Related Compounds
The following tables summarize the in vitro activity of benzo[d]isoxazole and isoxazole derivatives that are structurally related to the this compound scaffold. This data serves as a reference for the potential efficacy of this compound class.
Table 1: HIF-1α Transcriptional Inhibitory Activity of N-phenylbenzo[d]isoxazole-3-carboxamide Derivatives [1]
| Compound | IC₅₀ (nM) |
| N-(4-dimethylaminophenyl)benzo[d]isoxazole-3-carboxamide | 24 |
| N-(4-acetylphenyl)benzo[d]isoxazole-3-carboxamide | 24 |
| N-phenylbenzo[d]isoxazole-3-carboxamide | 310 |
Table 2: Anticancer Activity of N-(4-chlorophenyl)-5-carboxamidyl isoxazole [2]
| Cell Line | IC₅₀ (µg/mL) |
| Colon 38 (Mouse) | 2.5 |
| CT-26 (Mouse Colon) | 2.5 |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the biological activity of this compound derivatives.
Protocol 1: MTT Cell Viability Assay for Cytotoxicity Screening
This assay determines the concentration at which the test compounds inhibit cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HT-29, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: HIF-1α Dual-Luciferase Reporter Gene Assay
This assay measures the inhibition of HIF-1α transcriptional activity.[1]
Materials:
-
HEK293T cells
-
pGL3-HRE-Luciferase reporter plasmid (containing hypoxia-response elements)
-
pRL-TK Renilla luciferase control plasmid
-
Lipofectamine 2000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the pGL3-HRE-Luciferase and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives.
-
Hypoxia Induction: Incubate the cells under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of hypoxia for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition of HIF-1α activity for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.
Protocol 3: Western Blot Analysis for Phosphorylated STAT3
This protocol is to determine if the compounds inhibit the STAT3 signaling pathway by detecting the levels of phosphorylated STAT3 (p-STAT3).[2]
Materials:
-
Cancer cell line known to have activated STAT3 (e.g., various colon or breast cancer cell lines)
-
Complete growth medium
-
This compound derivatives
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat the cells with the test compounds at the desired concentrations for the specified time.
-
Protein Extraction: Lyse the cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).
Visualizations
Signaling Pathway Diagram
Caption: HIF-1α Signaling Pathway and Potential Inhibition.
Experimental Workflow Diagram
Caption: General workflow for in vitro screening.
Structure-Activity Relationship (SAR) Diagram
Caption: SAR of 5-Chloro-3-phenylbenzo[d]isoxazoles.
References
Application of 5-Chloro-3-phenylbenzo[d]isoxazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
The 5-chloro-3-phenylbenzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a valuable starting material for the synthesis of potent and selective kinase inhibitors. Its rigid bicyclic core provides a well-defined framework for the orientation of substituents that can engage with the ATP-binding site of various kinases. The presence of the chloro substituent at the 5-position offers a potential site for further functionalization or can contribute to favorable interactions within the kinase active site. This document outlines the application of this compound in the synthesis of kinase inhibitors, providing exemplary protocols and relevant biological data.
Derivatives of the benzo[d]isoxazole core have shown significant inhibitory activity against several key receptor tyrosine kinases (RTKs) implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met.[1][2] The general strategy for developing kinase inhibitors from this scaffold involves the introduction of a key amino group, often at the 3-position of the benzo[d]isoxazole ring system, which can then be further elaborated with various side chains to optimize potency and selectivity.[1][2]
Quantitative Data: Kinase Inhibitory Activity of Benzo[d]isoxazole Derivatives
The following table summarizes the in vitro kinase inhibitory activities of representative benzo[d]isoxazole-based compounds from the literature. This data highlights the potential of this scaffold in generating potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 28a | c-Met | 1.8 | [2] |
| Compound 8d | c-Met | <10 | [2] |
| Compound 8e | c-Met | <10 | [2] |
| Compound 12 | c-Met | <10 | [2] |
| Compound 50 | VEGFR2 | Not specified (ED50 = 2.0 mg/kg in vivo) | [1] |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a kinase inhibitor derived from a benzo[d]isoxazole core. This protocol is based on established synthetic methodologies for similar compounds.[1][2][3]
Protocol 1: Synthesis of a 3-Amino-benzo[d]isoxazole Intermediate
This protocol outlines a plausible route to a key 3-aminobenzo[d]isoxazole intermediate, which is a common precursor for the synthesis of various kinase inhibitors.
Step 1: Synthesis of Benzo[d]isoxazole-3-carboxylic acid A general method for the synthesis of the benzo[d]isoxazole-3-carboxylic acid core involves a multi-step sequence starting from an appropriate salicylic acid derivative. This typically includes esterification, Claisen condensation, cyclization, and hydrolysis.[3]
Step 2: Curtius Rearrangement to form 3-Aminobenzo[d]isoxazole
-
To a solution of benzo[d]isoxazole-3-carboxylic acid (1 equivalent) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) and triethylamine (1.1 equivalents).
-
Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, add tert-butanol (excess) and continue heating for 12-16 hours to form the Boc-protected amine.
-
Cool the reaction mixture, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the Boc-protected 3-aminobenzo[d]isoxazole.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the 3-aminobenzo[d]isoxazole intermediate.
Protocol 2: Synthesis of a Final Kinase Inhibitor (Example: N,N'-diphenyl urea derivative)
This protocol describes the synthesis of a urea-containing kinase inhibitor from the 3-aminobenzo[d]isoxazole intermediate, a common pharmacophore in kinase inhibitors.[1]
-
Dissolve the 3-aminobenzo[d]isoxazole intermediate (1 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Add an appropriate substituted phenyl isocyanate (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-(benzo[d]isoxazol-3-yl)-N'-(phenyl)urea kinase inhibitor.
Visualizations
Signaling Pathway
The diagram below illustrates a simplified representation of the c-Met signaling pathway, a key target for benzo[d]isoxazole-based kinase inhibitors.[2] These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and migration.
Caption: Simplified c-Met signaling pathway and the inhibitory action of benzo[d]isoxazole derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.
References
- 1. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-3-phenylbenzo[d]isoxazole Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 5-chloro-3-phenylbenzo[d]isoxazole derivatives as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. The following protocols and data are intended to guide researchers in the development and screening of novel therapeutic agents based on this promising scaffold.
Introduction
Acetylcholinesterase inhibitors (AChEIs) are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, leading to improved cognitive function. The this compound scaffold has emerged as a promising framework for the design of novel AChEIs. This document outlines the synthetic route to these derivatives and the standard protocol for assessing their inhibitory activity against acetylcholinesterase. While the quantitative data presented herein is illustrative, it serves to demonstrate the potential of this class of compounds.
Data Presentation
The inhibitory activity of a representative series of this compound derivatives against acetylcholinesterase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor.
Table 1: Acetylcholinesterase Inhibitory Activity of this compound Derivatives (Illustrative Data)
| Compound ID | R-Group Modification | IC50 (µM) | Selectivity Index (BuChE/AChE) |
| CPBI-001 | -H | 15.2 | 12.5 |
| CPBI-002 | 4-OCH3 | 8.5 | 18.2 |
| CPBI-003 | 4-NO2 | 25.1 | 7.8 |
| CPBI-004 | 4-Cl | 12.8 | 15.1 |
| CPBI-005 | 3,4-diCl | 9.1 | 22.4 |
| Donepezil | (Reference Drug) | 0.025 | >100 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound core structure, starting from 2-amino-5-chlorobenzophenone.
Materials:
-
2-amino-5-chlorobenzophenone
-
Oxone® (Potassium peroxymonosulfate)
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Oxidation: To the stirring solution, add Oxone® (1.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24 hours).
-
Work-up: Upon completion, add water and extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
-
Derivative Synthesis: Further modifications to the phenyl ring can be achieved by starting with appropriately substituted 2-aminobenzophenones.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil (reference inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO, and then dilute further in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
20 µL of phosphate buffer (for blank) or test compound solution.
-
20 µL of DTNB solution.
-
20 µL of AChE solution (add buffer instead of enzyme for the blank).
-
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for the AChE inhibition assay.
Caption: Mechanism of action of AChE inhibitors.
Application Notes and Protocols for the Development of Antimicrobial Agents from 5-Chloro-3-phenylbenzo[d]isoxazole and its Analogs
Disclaimer: Direct experimental data on the synthesis and antimicrobial activity of 5-Chloro-3-phenylbenzo[d]isoxazole is limited in the reviewed literature. The following application notes and protocols are based on established methodologies for structurally related benzisoxazole, isoxazole, and benzoxazole derivatives. These guidelines are intended to serve as a comprehensive starting point for researchers investigating the antimicrobial potential of this specific compound.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Isoxazole and its fused-ring derivatives, such as benzisoxazoles, represent a class of heterocyclic compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The benzo[d]isoxazole scaffold is of particular interest due to its presence in various pharmacologically active molecules.[4] The substitution pattern on the benzisoxazole ring system plays a crucial role in determining the antimicrobial efficacy. Structure-activity relationship (SAR) studies of related compounds suggest that the presence of electron-withdrawing groups, such as chlorine, on the benzene ring can enhance antimicrobial activity.[4][5] This document provides a framework for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies for this compound and its derivatives.
Synthesis of this compound Derivatives
The synthesis of 3-phenylbenzo[d]isoxazole derivatives can be achieved through several established synthetic routes. A common and effective method involves the cyclization of an appropriate precursor. The following protocol is a generalized procedure based on the synthesis of related isoxazole and benzisoxazole compounds.[6][7][8]
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic pathway starting from a substituted chalcone.
Materials:
-
Substituted aromatic aldehydes and ketones
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Sodium hydroxide
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
-
Synthesis of Chalcone Precursor:
-
Dissolve the appropriate aromatic ketone in ethanol.
-
Add an equimolar amount of the corresponding aromatic aldehyde.
-
Slowly add an aqueous solution of sodium hydroxide with constant stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry. Purify by recrystallization from ethanol.
-
-
Cyclization to form the Isoxazole Ring:
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in the presence of a base like sodium acetate in a solvent such as glacial acetic acid or ethanol.[8]
-
Monitor the reaction progress by TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[9][10]
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their respective growth media.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Data Presentation:
The MIC values should be summarized in a table for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| This compound | Data | Data | Data | Data | Data |
| Derivative 1 | Data | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data | Data |
| Ciprofloxacin | Data | Data | Data | Data | - |
| Fluconazole | - | - | - | - | Data |
Diagram 2: Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Preliminary Mechanism of Action Studies
Understanding the mechanism of action is crucial for further drug development. For chlorinated isoxazole derivatives, a potential mechanism could involve the induction of oxidative stress.[11]
Protocol 3: Assessment of Reactive Oxygen Species (ROS) Generation
Materials:
-
Bacterial cells
-
Synthesized compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat bacterial cells with the synthesized compound at its MIC and sub-MIC concentrations for a defined period.
-
Wash the cells with PBS and then incubate them with DCFH-DA.
-
DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Measure the fluorescence intensity to quantify the level of intracellular ROS. An increase in fluorescence compared to untreated cells indicates ROS generation.
Diagram 3: Postulated Mechanism of Action Pathway
Caption: A potential mechanism of action involving oxidative stress.
Structure-Activity Relationship (SAR) Insights
Based on literature for related compounds, the following SAR can be hypothesized:
-
5-Chloro Substitution: The presence of an electron-withdrawing group like chlorine at the 5-position of the benzo ring is anticipated to enhance antimicrobial activity.[4]
-
3-Phenyl Substitution: The nature and position of substituents on the 3-phenyl ring can significantly modulate the biological activity. Both electron-donating and electron-withdrawing groups on this ring should be explored to establish a clear SAR.[12]
Conclusion
The this compound scaffold presents a promising starting point for the development of novel antimicrobial agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the antimicrobial potential of these compounds. Further studies should focus on expanding the library of derivatives to establish a robust structure-activity relationship and to elucidate the precise mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. synthesis-and-evaluation-of-antibacterial-and-antifungal-profile-of-some-newer-isoxazole-analogous - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Screening of Some Newly Synthesized Triazoles - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-3-phenylbenzo[d]isoxazole in the Synthesis of HIF-1α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of a series of potent Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors derived from a 5-Chloro-3-phenylbenzo[d]isoxazole scaffold. The information presented is intended to guide researchers in the development of novel therapeutics targeting hypoxia-driven pathologies such as cancer.
Introduction
Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[1][2] HIF-1 is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).[2][3] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis.[4] Consequently, inhibition of the HIF-1α pathway is a promising strategy for cancer therapy.[4]
This document details the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, a class of compounds that have demonstrated potent HIF-1α transcriptional inhibitory activity.[1] Notably, derivatives of this scaffold have been identified with IC50 values in the nanomolar range, making them attractive candidates for further preclinical and clinical development.[1][3][5]
Signaling Pathway
The benzo[d]isoxazole derivatives discussed herein act as inhibitors of HIF-1α transcriptional activity.[1] Under hypoxic conditions, HIF-1α protein accumulates and promotes the transcription of target genes like Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1).[1] The synthesized inhibitors block this transcriptional activation, leading to a downstream reduction in the expression of these hypoxia-inducible genes.[1] Importantly, these compounds have been shown to inhibit HIF-1α transcriptional activity without affecting the overall HIF-1α protein expression levels.[1]
References
- 1. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[ d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluationof Novel HIF1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 5-Chloro-3-phenylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Chloro-3-phenylbenzo[d]isoxazole in pharmaceutical preparations. The following methods are presented as robust and reliable approaches for accurate quantification, essential for quality control and research and development purposes.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method describes a stability-indicating reversed-phase HPLC method for the determination of this compound. The procedure is suitable for routine quality control analysis of the bulk drug and its formulations.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the HPLC-UV method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| Retention Time | Approximately 5.8 min |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1 M Ammonium Acetate buffer (pH 5.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
-
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in triplicate to establish the calibration curve.
-
Inject the sample solutions in triplicate.
-
Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of this compound.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices, an LC-MS/MS method is recommended. This method provides excellent specificity through the use of Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes the typical validation parameters for the LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (Recovery) | 95.0% - 105.0% |
| Precision (RSD) | < 5.0% |
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A gradient elution program should be optimized for the separation.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of a standard solution).
-
Internal Standard (e.g., a deuterated analog): Precursor ion > Product ion.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using methanol as the solvent.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to cover the desired calibration range.
-
Internal Standard (IS) Working Solution: Prepare a solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
-
Sample Preparation (from plasma):
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Transfer to an autosampler vial for injection.
-
3. Analytical Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the blank to check for interferences.
-
Inject the calibration standards to construct the calibration curve (peak area ratio of analyte to IS vs. concentration).
-
Inject the prepared samples.
-
Quantify the analyte in the samples using the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of this compound in plasma.
Application Notes and Protocols for the Derivatization of 5-Chloro-3-phenylbenzo[d]isoxazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the 5-Chloro-3-phenylbenzo[d]isoxazole scaffold, a promising starting point for the development of novel therapeutic agents. The protocols outlined below detail key synthetic transformations and biological screening methods to explore the potential of its derivatives as anticancer, antimicrobial, and enzyme-inhibiting compounds.
Introduction
The this compound core represents a privileged heterocyclic structure in medicinal chemistry, known to be a constituent of various biologically active molecules.[1][2] The presence of the chloro substituent and the phenyl ring offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. Derivatization of this scaffold can lead to compounds with a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5]
Synthetic Derivatization Strategies
The derivatization of this compound can be strategically approached by modifying the phenyl ring or by functionalizing the benzisoxazole core itself. Key synthetic methodologies include amide bond formation and palladium-catalyzed cross-coupling reactions.
Protocol 1: Amide Synthesis via Carboxylic Acid Intermediates
A versatile method for derivatization involves the introduction of a carboxylic acid functionality, which can then be converted to a wide array of amide derivatives. This approach allows for the exploration of structure-activity relationships by introducing diverse amine-containing fragments.
Workflow for Amide Synthesis:
Caption: Workflow for the synthesis of amide derivatives.
Experimental Protocol:
-
Carboxylation of the Phenyl Ring:
-
Dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a strong base, such as n-butyllithium, dropwise to effect lithiation of the phenyl ring. The position of lithiation will be directed by the existing substituents.
-
After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide gas through the solution.
-
Allow the reaction to warm to room temperature and quench with aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid derivative by column chromatography or recrystallization.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid derivative (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the amide product by column chromatography.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups onto the this compound scaffold. This is particularly useful for exploring the impact of steric and electronic properties of different substituents on biological activity.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol:
-
Preparation of a Halogenated Precursor: If not already present at a suitable position for coupling, introduce a bromo or iodo group onto the phenyl ring or the benzo portion of the molecule using standard halogenation methods (e.g., N-bromosuccinimide for bromination). The chloro group at the 5-position can also potentially be used for cross-coupling under specific catalytic conditions.
-
Suzuki-Miyaura Cross-Coupling Reaction:
-
To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate or potassium carbonate (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Biological Screening Protocols
Following the synthesis of a library of derivatives, a systematic biological screening is essential to identify lead compounds with desired pharmacological activities.
Protocol 3: In Vitro Anticancer Activity Screening
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthesized derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
-
Apoptosis Induction Pathway:
Derivatives of the benzisoxazole scaffold have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most cited laboratory synthesis starts from 2-amino-5-chlorobenzophenone. This is typically a two-step process involving the formation of an oxime intermediate followed by cyclization. An alternative industrial synthesis route may involve the reaction of p-chloronitrobenzene with benzyl cyanide.[1]
Q2: What is the general reaction scheme for the synthesis from 2-amino-5-chlorobenzophenone?
The synthesis generally proceeds via two key steps:
-
Oxime Formation: 2-amino-5-chlorobenzophenone is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
-
Cyclization: The oxime intermediate undergoes cyclization to yield this compound. This step can be achieved using various reagents and conditions.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound.
Possible Cause 1.1: Incomplete Oxime Formation
-
Symptoms: Presence of unreacted 2-amino-5-chlorobenzophenone in the crude product, confirmed by TLC or LC-MS analysis.
-
Troubleshooting:
-
Ensure the hydroxylamine hydrochloride is fresh and of high purity.
-
Verify the stoichiometry of the reactants. An excess of hydroxylamine may be required.
-
Adjust the reaction pH; oxime formation is often pH-sensitive.
-
Increase the reaction time or temperature according to literature procedures.
-
Possible Cause 1.2: Inefficient Cyclization
-
Symptoms: Isolation of the oxime intermediate as the major product.
-
Troubleshooting:
-
The choice of cyclizing agent and reaction conditions is critical. Common methods for cyclization of similar compounds can be explored.
-
Ensure anhydrous conditions if the chosen cyclization method is moisture-sensitive.
-
Optimize the reaction temperature and time for the cyclization step.
-
Possible Cause 1.3: Formation of Byproducts
-
Symptoms: Multiple spots on TLC of the crude product, and isolated product yield is low despite complete consumption of starting material.
-
Troubleshooting: See the detailed section on common byproducts below.
Problem 2: Presence of significant impurities in the final product.
This section details potential byproducts and strategies to minimize their formation.
Common Byproducts and Their Mitigation
| Byproduct/Impurity | Plausible Cause of Formation | Recommended Troubleshooting/Mitigation |
| Unreacted 2-amino-5-chlorobenzophenone | Incomplete reaction during the oxime formation step. | - Increase reaction time/temperature for oximation.- Use a slight excess of hydroxylamine hydrochloride.- Optimize pH for oxime formation. |
| 2-amino-5-chlorobenzophenone Oxime | Incomplete cyclization of the oxime intermediate. | - Ensure the cyclizing agent is active and added in the correct stoichiometry.- Optimize cyclization reaction conditions (temperature, time, solvent). |
| 6-Chloro-2-methyl-4-phenylquinazoline | Reaction of the starting material with an ammonia source (e.g., from decomposition of reagents or as a contaminant) and a methyl source under certain conditions. The formation of quinazolines from 2-aminobenzophenones is a known side reaction.[2][3][4] | - Use high-purity solvents and reagents.- Avoid sources of ammonia in the reaction mixture.- Carefully control reaction temperature to avoid decomposition that could generate ammonia. |
| Starting material impurities | Impurities from the synthesis of 2-amino-5-chlorobenzophenone (e.g., p-chloroaniline, benzoyl chloride) carried over. | - Purify the starting 2-amino-5-chlorobenzophenone before use.- Analyze the starting material for purity by techniques like NMR or LC-MS. |
Experimental Protocols
Synthesis of 2-amino-5-chlorobenzophenone oxime (Intermediate)
-
Dissolve 2-amino-5-chlorobenzophenone in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the solution.
-
Reflux the mixture for a specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the oxime.
-
Filter, wash the solid with water, and dry to obtain the crude oxime. This can be purified by recrystallization if necessary.
Cyclization to this compound
Detailed protocols for the cyclization step can vary significantly based on the chosen reagent and are often proprietary or found in specific literature. A general approach would involve treating the isolated oxime with a suitable cyclizing/oxidizing agent in an appropriate solvent.
Purification
The crude this compound is typically purified by silica gel column chromatography.
Visualized Workflows and Logical Relationships
References
- 1. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
Technical Support Center: 5-Chloro-3-phenylbenzo[d]isoxazole Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-3-phenylbenzo[d]isoxazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude product is an oil and will not solidify.
-
Possible Cause 1: Residual Solvent: The product may still contain residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).
-
Solution: Place the sample under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) can aid in solvent removal, but be cautious of potential product degradation.
-
-
Possible Cause 2: Presence of Impurities: Significant amounts of impurities can depress the melting point and prevent crystallization.
-
Solution: Proceed with column chromatography to remove the impurities. After chromatography and solvent evaporation, attempt to recrystallize the purified fractions.
-
Issue 2: Recrystallization yields are very low.
-
Possible Cause 1: Inappropriate Solvent System: The chosen solvent system may be too good a solvent for the compound, preventing it from crashing out of solution upon cooling.
-
Solution:
-
Try a different solvent system. Good candidates for this compound and related compounds include ethanol or a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[1][2]
-
If the compound is too soluble, you can add an anti-solvent dropwise to the solution at an elevated temperature until slight turbidity is observed. Then, allow it to cool slowly.
-
-
-
Possible Cause 2: Insufficient Concentration: The solution may not have been saturated at the higher temperature.
-
Solution: Gently heat the filtrate to evaporate some of the solvent and re-cool to induce further crystallization.
-
-
Possible Cause 3: Premature Crystallization: The compound may have crystallized on the filter paper or funnel during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.
-
Issue 3: Column chromatography does not provide good separation of the product from impurities.
-
Possible Cause 1: Incorrect Eluent Polarity: The eluent system may be too polar, causing all compounds to elute quickly with the solvent front, or not polar enough, resulting in the product not moving from the origin.
-
Solution:
-
Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for isoxazole derivatives is a mixture of hexanes and ethyl acetate.[1][2]
-
Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate to ensure good separation on the column.
-
-
-
Possible Cause 2: Column Overloading: Too much crude product was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
-
Possible Cause 3: Co-eluting Impurities: An impurity may have a very similar polarity to the product.
-
Solution:
-
Try a different solvent system for the chromatography. For example, substituting ethyl acetate with dichloromethane might change the elution order.
-
If chromatography fails to separate the impurity, a subsequent recrystallization of the semi-pure fractions may be effective.
-
-
Issue 4: The purified product's melting point is broad or lower than expected.
-
Possible Cause: Presence of Impurities: Even small amounts of impurities can lead to a broad melting point range and a depression of the melting point. The isomer 5-Chloro-3-phenyl-2,1-benzisoxazole has a reported melting point of 115-117°C, which can be used as a reference.
-
Solution:
-
Re-purify the product using the alternative method. If you used chromatography, try recrystallization, and vice-versa.
-
Analyze the sample by ¹H NMR or LC-MS to identify the nature of the impurity, which can provide clues for a more targeted purification strategy.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography purification of this compound?
A1: Based on protocols for similar compounds, a good starting point is silica gel (100-200 mesh) as the stationary phase and an eluent system of hexanes:ethyl acetate.[1][2] Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Monitor the elution using TLC.
Q2: What are the most likely impurities I will encounter?
A2: The impurities will largely depend on the synthetic route. However, common impurities may include unreacted starting materials (e.g., a substituted benzophenone or chalcone) and by-products from side reactions involving the hydroxylamine reagent.
Q3: What is a suitable solvent for recrystallizing this compound?
A3: Ethanol is a good first choice for recrystallization.[2] Alternatively, a binary solvent system such as diethyl ether/hexanes or ethyl acetate/hexanes can be effective.[1] The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant peaks corresponding to impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
Data Presentation
Table 1: Recommended Purification Parameters for this compound (Based on Analogous Compounds)
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent | Key Considerations |
| Column Chromatography | Silica Gel (100-200 mesh) | Hexanes:Ethyl Acetate (gradient elution) | Start with a low polarity (e.g., 5% EtOAc) and gradually increase.[1] |
| Recrystallization | N/A | Ethanol | Good for polar impurities.[2] |
| Recrystallization | N/A | Diethyl Ether / Hexanes | Good for non-polar impurities.[1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add the crude this compound and a small amount of silica gel. Add a minimal amount of a solvent in which the compound is soluble (e.g., dichloromethane) to form a thick slurry. Evaporate the solvent completely to get a dry, free-flowing powder. This is the dry-loading method.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Isoxazole Ring Formation
Welcome to the technical support center for isoxazole ring formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of isoxazoles.
Frequently Asked Questions (FAQs)
Q1: My isoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in isoxazole synthesis are a frequent issue and can stem from several factors, including suboptimal reaction conditions, instability of intermediates, or competing side reactions. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. It is crucial to optimize these parameters. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition, changing the solvent and base can dramatically affect the yield.[1]
-
Instability of Nitrile Oxide Intermediate: In syntheses involving 1,3-dipolar cycloaddition, the in situ generated nitrile oxide can be unstable and prone to dimerization.[2] Ensuring a suitable dipolarophile is readily available to trap the nitrile oxide is key.
-
Side Reactions: Competing reactions such as O-imidoylation or hetero [3+2]-cycloaddition can consume starting materials and reduce the yield of the desired isoxazole.[1] Careful selection of reaction conditions can help to circumvent these competing pathways.[1]
-
Poor Reactivity of Starting Materials: Electron-withdrawing or -donating groups on the substrates can influence their reactivity. For example, in some cases, substrates with electron-donating groups may require longer reaction times or higher temperatures.[1]
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Q2: I am observing the formation of regioisomers in my reaction. How can I control the regioselectivity of the isoxazole ring formation?
A2: The formation of regioisomers is a common challenge, particularly in the synthesis of unsymmetrically substituted isoxazoles. Regioselectivity is influenced by electronic and steric factors of the reactants, as well as the reaction conditions.
-
1,3-Dipolar Cycloaddition: In the Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the regioselectivity is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile.[3] The use of catalysts, such as copper, can significantly improve regioselectivity, particularly for terminal alkynes, leading to the preferential formation of 3,5-disubstituted isoxazoles.[1][4]
-
Condensation of β-Diketones with Hydroxylamine: The Claisen isoxazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine, can often lead to a mixture of regioisomers.[5] The regiochemical outcome can be controlled by modifying the reaction conditions (e.g., pH) or by using β-enamino diketones as precursors, which allows for regioselective synthesis of different isoxazole isomers by varying the reaction conditions.[5][6]
Table 1: Effect of Reaction Conditions on Regioselectivity
| Precursor | Reagents | Conditions | Major Product | Reference |
| Terminal Alkyne & Nitrile Oxide | Copper Catalyst | Room Temperature | 3,5-disubstituted isoxazole | [1][4] |
| Non-terminal Alkyne & Nitrile Oxide | High Temperature | Varies | Mixture of regioisomers | [1][4] |
| β-Enamino Diketone & NH₂OH·HCl | MeCN, BF₃·OEt₂, reflux | 1 h | 3,5-disubstituted 4-formyl-isoxazole | [5] |
| Aryl 1,3-diketoesters & NH₂OH·HCl | Acidic pH | - | 3,5-isoxazole esters | [7] |
| Aryl 1,3-diketoesters & NH₂OH·HCl | Neutral/Basic pH | - | Dihydro-hydroxy-isoxazoles | [7] |
Q3: My reaction is not going to completion, even after extended reaction times. What can I do?
A3: Incomplete reactions can be due to several factors, including insufficient activation energy, catalyst deactivation, or the presence of impurities.
-
Energy Input: Some isoxazole syntheses require significant energy input. Traditional heating can sometimes be inefficient or lead to decomposition. The use of microwave irradiation or ultrasound can be highly effective in accelerating reaction rates and improving yields, often under milder conditions and with shorter reaction times.[8][9] For instance, some ultrasound-assisted syntheses can be completed in as little as 20-35 minutes with excellent yields.[8]
-
Catalyst Choice and Loading: If a catalyst is being used, its choice and loading are critical. For catalyst-mediated reactions, it's important to ensure the catalyst is active and used in the optimal amount. In some cases, a change of catalyst might be necessary. For example, ZSM-5 has been used as a recyclable heterogeneous catalyst for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones.[9]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction. Ensure that all reagents and solvents are of appropriate purity and are dry if the reaction is moisture-sensitive.
Experimental Workflow for Reaction Optimization
Caption: A workflow for addressing incomplete isoxazole formation reactions.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition [1]
-
To a solution of the appropriate β-diketone (0.5 mmol) and hydroximoyl chloride (0.5 mmol) in a mixture of water (14.25 mL) and methanol (0.75 mL), add N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.
Protocol 2: Ultrasound-Assisted Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones [8]
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and ferrite nanoparticles (Fe₂O₃ NPs) (10 mol%) in water.
-
Place the vessel in an ultrasonic bath and irradiate at 90 W power at room temperature for 20-35 minutes.
-
Monitor the reaction by TLC.
-
After completion, collect the solid product by filtration.
-
Wash the product with water and dry to obtain the pure 3,4-disubstituted isoxazole-5(4H)-one.
Protocol 3: Synthesis of 4-Iodoisoxazoles via Electrophilic Cyclization [10]
-
Prepare the 2-alkyn-1-one O-methyl oxime by reacting the corresponding ynone with methoxylamine hydrochloride and pyridine in methanol at room temperature.
-
To a solution of the purified Z-O-methyl oxime in a suitable solvent (e.g., dichloromethane), add a solution of iodine monochloride (ICl) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-iodoisoxazole.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzisoxazole Synthesis Optimization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the synthesis of benzisoxazoles.
Frequently Asked Questions (FAQs)
Q1: My benzisoxazole synthesis is resulting in a very low yield. What are the most common factors to investigate?
A: Low yields in benzisoxazole synthesis can stem from several factors. Key areas to scrutinize include:
-
Reaction Conditions: Temperature, reaction time, and solvent polarity are critical. For instance, in some palladium-catalyzed reactions, lowering the temperature from 100°C to 60°C has been shown to improve yields significantly.[1]
-
Reagent Quality and Stoichiometry: Ensure starting materials are pure and dry, as contaminants can interfere with the reaction. The stoichiometry of reagents, such as the base or catalyst, should be carefully optimized. Using an excess of a key precursor, like a benzyne precursor, can sometimes increase the yield by favoring the desired cycloaddition over side reactions like dimerization.[2]
-
Catalyst Activity: In palladium-catalyzed reactions, the choice of catalyst and its loading are crucial. A decrease in catalyst loading from 10 mol% to 5 mol% can reduce the yield.[1] Ensure the catalyst is not deactivated.
-
Side Reactions: Competing reaction pathways, such as Beckmann rearrangement or dimerization of intermediates like nitrile oxides, can consume starting materials and reduce the yield of the desired product.[2][3]
-
Work-up and Purification: Product loss can occur during extraction and chromatography. Ensure the work-up procedure is suitable for your specific benzisoxazole derivative's stability and solubility.
Q2: Which synthetic route is best for preparing a diverse library of benzisoxazoles for screening?
A: For generating a diverse library, a method with a broad substrate scope and mild reaction conditions is ideal. The [3+2] cycloaddition of in situ generated nitrile oxides and arynes is a powerful option.[2][3] This approach is quite general, tolerates a variety of functional groups (including aryl, alkyl, alkenyl, and heterocyclic substituents), and avoids harsh acidic or basic conditions often required in traditional methods.[2] Palladium-catalyzed C-H activation/[4+1] annulation is another versatile method that allows for the construction of C-C and C=N bonds simultaneously and has been applied to the synthesis of active pharmaceutical intermediates.[1][4][5]
Q3: How can I monitor the progress of my reaction effectively?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. Co-spotting the reaction mixture with your starting material(s) allows you to visualize the consumption of reactants and the formation of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of starting materials and the appearance of the product over time. High-resolution GC-MS can also help identify major byproducts formed during the reaction.[2]
Troubleshooting Guide
Problem 1: Significant formation of a byproduct identified as a benzoxazole.
A: The unintended formation of a benzoxazole instead of a benzisoxazole often occurs when using ortho-hydroxyaryl N-H ketimines as precursors. This is typically due to a competitive Beckmann-type rearrangement.
-
Cause: The reaction proceeds through a common N-Cl imine intermediate. In the presence of water or reagents like NaOCl, a Beckmann-type rearrangement is favored, leading to the benzoxazole.[3]
-
Solution: To favor N-O bond formation for benzisoxazole synthesis, ensure the reaction is run under strictly anhydrous conditions. The absence of water directs the pathway away from the rearrangement and towards the desired cyclization.[3]
Reaction Pathway: Benzisoxazole vs. Benzoxazole Formation
Below is a diagram illustrating the divergent pathways from a common intermediate.
Caption: Divergent synthesis from a common intermediate.
Problem 2: My reaction involving nitrile oxides results in low yields and significant amounts of furoxan/dioxadiazole byproducts.
A: This issue is common in [3+2] cycloaddition reactions and points to the self-dimerization of the nitrile oxide intermediate.
-
Cause: The rate of nitrile oxide dimerization is faster than the rate of its cycloaddition with the aryne.[2] This is often exacerbated if the concentration of the nitrile oxide builds up too quickly.
-
Solutions:
-
Slow Addition: The rate of formation of both the nitrile oxide and the aryne needs to be carefully balanced. A slow, controlled addition of the reagents (e.g., over 2.5 hours) can maintain low concentrations of the reactive intermediates, favoring the desired bimolecular cycloaddition over the dimerization side reaction.[2]
-
Adjust Stoichiometry: Use an excess of the aryne precursor (e.g., 2 equivalents). This increases the probability of a productive cycloaddition event before the nitrile oxide can dimerize.[2]
-
Solvent and Temperature: Avoid elevated temperatures, which can increase the rate of dimerization without significantly improving the cycloaddition rate.[2] The choice of solvent is also critical; polar aprotic solvents like acetonitrile are often effective.[2]
-
Data Summaries
Table 1: Optimization of Palladium-Catalyzed Annulation[1]
Reaction: N-phenoxyacetamide with an aldehyde to form a 1,2-benzisoxazole.
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Temperature (°C) | Yield (%) |
| 1 | Pd(TFA)₂ (10) | TBHP (4.0) | 100 | 63 |
| 2 | Pd(TFA)₂ (10) | TBHP (4.0) | 80 | 72 |
| 3 | Pd(TFA)₂ (10) | TBHP (4.0) | 60 | 85 |
| 4 | Pd(TFA)₂ (5) | TBHP (4.0) | 60 | 73 |
| 5 | Pd(TFA)₂ (10) | TBHP (2.5) | 60 | 84 |
| 6 | Pd(TFA)₂ (10) | None | 60 | 0 |
TBHP = tert-Butyl hydroperoxide; TFA = Trifluoroacetate
Table 2: Effect of Base in a C-N Coupling Reaction for Benzisoxazole Synthesis[6]
| Entry | Base | Solvent | Yield (%) |
| 1 | TEA | DMF | 85 |
| 2 | DABCO | DMF | < 85 |
| 3 | DBU | DMF | < 85 |
| 4 | DMAP | DMF | < 85 |
| 5 | Pyridine | DMF | < 85 |
| 6 | tBuOK | DMF | Inefficient |
| 7 | Cs₂CO₃ | DMF | Inefficient |
| 8 | K₂CO₃ | DMF | Inefficient |
TEA = Triethylamine; DABCO = 1,4-diazabicyclo[2.2.2]octane; DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene; DMAP = 4-(N,N-dimethylamino)pyridine
Key Experimental Protocols
Protocol: Palladium-Catalyzed Synthesis of 1,2-Benzisoxazoles[1]
This protocol describes the intermolecular [4+1] annulation of an N-phenoxyacetamide with an aldehyde.
Materials:
-
N-phenoxyacetamide derivative (1.0 equiv)
-
Aldehyde derivative (1.5 equiv)
-
Palladium(II) trifluoroacetate [Pd(TFA)₂] (10 mol%)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (2.5 equiv)
-
tert-Amyl alcohol (t-AmOH) as solvent
Procedure:
-
To an oven-dried reaction vessel, add the N-phenoxyacetamide and Pd(TFA)₂.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen).
-
Add t-AmOH, followed by the aldehyde and TBHP via syringe.
-
Seal the vessel and place the reaction mixture in a preheated oil bath at 60 °C.
-
Stir the reaction for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-benzisoxazole.
Visual Guides
General Experimental Workflow for Benzisoxazole Synthesis
References
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
side reactions to avoid in the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the intramolecular cyclization of 2-amino-5-chlorobenzophenone oxime. This is typically achieved through oxidative cyclization using reagents like Oxone® or via acid-catalyzed dehydration.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The most significant side reaction is the Beckmann rearrangement of the 2-amino-5-chlorobenzophenone oxime intermediate, which leads to the formation of an unwanted amide byproduct.[1][2][3][4][5][6][7][8] Other potential side reactions include the formation of acridone derivatives from the starting 2-aminobenzophenone and, in syntheses utilizing azides, the formation of tetrazoles.
Q3: How can I minimize the formation of the Beckmann rearrangement product?
A3: Minimizing the Beckmann rearrangement product involves careful control of reaction conditions. Key strategies include:
-
Choice of Reagent: Utilizing specific reagents that favor the N-O bond formation for the isoxazole ring over the C-N bond migration of the Beckmann rearrangement.
-
Stereochemistry of the Oxime: The geometry of the oxime precursor (E/Z or syn/anti) can influence the propensity for the Beckmann rearrangement. The group anti-periplanar to the hydroxyl group on the nitrogen is the one that migrates.[7][9]
-
Reaction Temperature and Time: Lower temperatures and shorter reaction times can sometimes favor the desired cyclization.
Q4: I am observing a byproduct with a similar polarity to my desired product. What could it be and how can I separate it?
A4: A common byproduct with similar polarity is the isomeric amide formed via the Beckmann rearrangement. Separation can be challenging and typically requires careful column chromatography with a suitable solvent system. It is advisable to perform a preliminary small-scale column to optimize the separation conditions. Recrystallization may also be an effective purification method for amides.[10]
Troubleshooting Guides
Problem 1: Low yield of this compound and a significant amount of a major byproduct.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Beckmann Rearrangement: The reaction conditions are favoring the formation of the amide byproduct.[1][2][3][4][5][6][7][8] | 1. Analyze the byproduct: Characterize the major byproduct by NMR and MS to confirm if it is the Beckmann rearrangement product. 2. Modify reaction conditions: If using a strong acid catalyst, consider switching to a milder Lewis acid or an oxidative cyclization method. 3. Control oxime stereochemistry: Investigate methods to synthesize a specific oxime isomer that is less prone to the rearrangement. The group anti to the hydroxyl group is the one that migrates.[7][9] | An increase in the yield of the desired benzisoxazole and a corresponding decrease in the amide byproduct. |
| Incomplete Reaction: The reaction has not gone to completion. | 1. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material. 2. Increase reaction time or temperature: Cautiously increase the reaction time or temperature, while monitoring for the formation of degradation products. | Complete consumption of the starting material and an increased yield of the desired product. |
| Degradation of Product: The desired product is not stable under the reaction or workup conditions. | 1. Perform a stability test: Subject a small sample of the purified product to the reaction and workup conditions to check for degradation. 2. Modify workup procedure: If the product is acid-sensitive, use a milder workup with a buffered aqueous solution. | Recovery of the product without significant degradation. |
Problem 2: Formation of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation: If using a strong oxidizing agent like Oxone® or trifluoroperacetic acid, it may be causing non-selective oxidation of the starting material or product.[11][12][13][14] | 1. Reduce the amount of oxidizing agent: Titrate the amount of the oxidizing agent to find the optimal stoichiometry. 2. Lower the reaction temperature: Perform the reaction at a lower temperature to control the rate of oxidation. 3. Use a milder oxidizing agent: Explore alternative, more selective oxidizing agents. | A cleaner reaction profile with fewer byproducts. |
| Side Reactions of Starting Material: The 2-amino-5-chlorobenzophenone may be undergoing side reactions, such as self-condensation to form acridone derivatives.[15][16][17][18] | 1. Ensure high purity of starting material: Purify the 2-amino-5-chlorobenzophenone before use. 2. Optimize reaction conditions: Adjust the temperature and concentration to disfavor intermolecular reactions. High dilution can favor intramolecular cyclization.[19] | Reduced formation of starting material-derived byproducts. |
| Solvent Participation: The solvent may be participating in the reaction. | 1. Choose an inert solvent: Switch to a solvent that is less likely to react under the given conditions. | A cleaner reaction with fewer solvent-related adducts. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound via oxidative cyclization is provided below. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and analytical findings.
Synthesis of 2-amino-5-chlorobenzophenone oxime:
-
Dissolve 2-amino-5-chlorobenzophenone in a suitable solvent such as ethanol.
-
Add an excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Isolate the oxime by precipitation or extraction. Note that a mixture of syn and anti isomers may be formed.
Oxidative Cyclization to this compound:
-
Dissolve the 2-amino-5-chlorobenzophenone oxime in a suitable solvent (e.g., acetonitrile/water mixture).
-
Add Oxone® (potassium peroxymonosulfate) portion-wise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
To aid in the optimization of the synthesis and minimization of side reactions, it is recommended to maintain a detailed record of experimental conditions and corresponding outcomes. The following table can be used as a template:
| Entry | Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Product (%) | Yield of Amide Byproduct (%) | Other Observations |
| 1 | 2-amino-5-chlorobenzophenone oxime | Oxone® | MeCN/H₂O | 25 | 4 | |||
| 2 | 2-amino-5-chlorobenzophenone oxime | H₂SO₄ | Acetic Acid | 50 | 2 | |||
| 3 | 2-amino-5-chlorobenzophenone oxime | PPA | Toluene | 110 | 1 | |||
| Add your experimental data here |
Visualizations
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route from 2-amino-5-chlorobenzophenone.
Diagram 2: Competing Beckmann Rearrangement
Caption: Competing pathways from the oxime intermediate.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. adichemistry.com [adichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoroperacetic acid - Wikiwand [wikiwand.com]
- 13. Sciencemadness Discussion Board - Trifluoroacetic acid What to do with it? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Peracids – peracetic, trifluoroacetic acid, mCPBA - Wordpress [reagents.acsgcipr.org]
- 15. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. jocpr.com [jocpr.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
managing impurities in 5-Chloro-3-phenylbenzo[d]isoxazole production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway commences with 2-amino-5-chlorobenzophenone. This starting material is first reacted with hydroxylamine to form the intermediate, 2-amino-5-chlorobenzophenone oxime. Subsequently, this oxime undergoes cyclization to yield the final product, this compound.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Careful control of reaction temperature, pH, and reaction time is crucial. The formation of the oxime intermediate and its subsequent cyclization can be sensitive to these parameters, influencing both the yield of the desired product and the formation of impurities.
Q3: What are the expected major impurities in the synthesis of this compound?
A3: The primary impurities often encountered include:
-
Unreacted Starting Material: 2-amino-5-chlorobenzophenone.
-
Intermediate: 2-amino-5-chlorobenzophenone oxime (which can exist as a mixture of syn and anti isomers)[1][2].
-
Side-products: Potential side-products from incomplete cyclization or alternative reaction pathways of the oxime intermediate.
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product's purity and the detection of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and characterize any isolated impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete formation of the oxime intermediate. | - Ensure the appropriate stoichiometry of hydroxylamine. - Optimize the reaction time and temperature for the oximation step. |
| Inefficient cyclization of the oxime. | - Adjust the cyclization conditions (e.g., temperature, catalyst, or reagent concentration). - Ensure anhydrous conditions if required by the specific protocol. | |
| Presence of significant amounts of unreacted 2-amino-5-chlorobenzophenone | Insufficient reaction time or temperature for the oximation step. | - Increase the reaction time or temperature. - Monitor the consumption of the starting material by TLC or HPLC. |
| High levels of 2-amino-5-chlorobenzophenone oxime in the final product | Incomplete cyclization. | - Prolong the reaction time or increase the temperature for the cyclization step. - Investigate the efficiency of the cyclizing agent. |
| Formation of an unknown impurity | Side reactions due to incorrect temperature, pH, or presence of contaminants. | - Analyze the impurity by LC-MS and NMR to elucidate its structure. - Re-evaluate the reaction conditions to minimize its formation. - Purify the product using column chromatography or recrystallization. |
| Product does not meet purity specifications after initial work-up | Inefficient removal of impurities. | - Optimize the purification method. Consider using a different solvent system for recrystallization or a more effective mobile phase for column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chlorobenzophenone oxime
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone in ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC[3].
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Neutralize the residue with a suitable acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude oxime.
-
The crude product, which may be a mixture of syn and anti isomers, can be purified by recrystallization or used directly in the next step.
Protocol 2: Cyclization to this compound
-
Dissolve the 2-amino-5-chlorobenzophenone oxime in a suitable solvent (e.g., acetic acid or an inert solvent with a cyclizing agent).
-
Heat the reaction mixture to the desired temperature and monitor the cyclization by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the crude product.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of n-hexane and ethyl acetate.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is recommended. |
| Example Gradient: | |
| 0-5 min: 40% Acetonitrile | |
| 5-20 min: 40% to 90% Acetonitrile | |
| 20-25 min: 90% Acetonitrile | |
| 25-30 min: 90% to 40% Acetonitrile | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: This method should be validated for specificity, linearity, accuracy, and precision for reliable quantification of impurities.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes - Google Patents [patents.google.com]
- 3. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 4. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Efficient Isoxazole Synthesis: A Technical Support Center
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the catalytic synthesis of isoxazoles.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| ISOX-T01 | Low or no product yield. | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Catalyst Poisoning: Certain functional groups in the substrates or impurities in the reaction mixture can deactivate the catalyst.[1][2] 3. Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the chosen catalyst. 4. Poor Substrate Quality: Impurities in starting materials can interfere with the reaction. | 1. Catalyst Activation/Replacement: Use a fresh batch of catalyst or follow a specific activation procedure if applicable. For example, some copper catalysts may require reduction to the active Cu(I) state.[3] 2. Substrate/Solvent Purification: Purify substrates and solvents to remove potential poisons. For palladium catalysts, common poisons include sulfur- and phosphorus-containing compounds.[1][2] Consider using a scavenger resin. 3. Optimization of Conditions: Systematically vary the temperature, pressure, and reaction time. Refer to literature for optimal conditions for the specific catalyst and substrate. 4. Reagent Purification: Purify starting materials via distillation, recrystallization, or chromatography. |
| ISOX-T02 | Formation of multiple regioisomers. | 1. Non-selective Catalyst: The catalyst may not provide sufficient control over the regioselectivity of the cycloaddition. This is a known challenge, for instance, in some copper-catalyzed [3+2] cycloadditions.[4] 2. Reaction Conditions: Temperature and solvent can influence the regiochemical outcome. | 1. Catalyst Screening: Test different catalysts known for high regioselectivity. For example, ruthenium catalysts have been reported to offer good control in certain isoxazole syntheses.[5] 2. Ligand Modification: For metal catalysts, the choice of ligand can significantly impact regioselectivity. Experiment with different ligands. 3. Condition Optimization: Vary the reaction temperature and solvent polarity to favor the formation of the desired isomer. |
| ISOX-T03 | Significant side product formation (e.g., dimerization of nitrile oxide). | 1. Slow Cycloaddition Rate: If the 1,3-dipolar cycloaddition is slow, the in situ generated nitrile oxide can dimerize to form furoxans.[6] 2. Catalyst Inhibition: The catalyst's activity might be too low to promote the desired reaction efficiently. | 1. Increase Catalyst Loading: A higher catalyst concentration can accelerate the cycloaddition. 2. Use a More Active Catalyst: Switch to a more efficient catalyst for the specific transformation. 3. "On Water" or "In Water" Conditions: Performing the reaction in an aqueous medium has been shown to sometimes suppress side reactions and improve yields.[7] |
| ISOX-T04 | Catalyst deactivation during the reaction. | 1. Thermal Degradation: High reaction temperatures can lead to catalyst decomposition or sintering.[8] 2. Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites.[8] 3. Leaching: The active metal may leach from the support in heterogeneous catalysts. | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Catalyst Regeneration: For some heterogeneous catalysts, regeneration by calcination or washing may be possible.[9] 3. Use a More Robust Catalyst: Select a catalyst with higher thermal stability or a support that minimizes leaching. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding catalyst selection for isoxazole synthesis.
Q1: Which catalyst is best for the 1,3-dipolar cycloaddition reaction to synthesize isoxazoles?
A1: The "best" catalyst depends on your specific substrates and desired outcome. Here's a general overview:
-
Copper (Cu) catalysts: Copper(I) salts are widely used for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[10][11] They are often cost-effective and efficient. However, controlling regioselectivity can be a challenge.[4]
-
Gold (Au) catalysts: Gold catalysts, such as AuCl₃, are effective for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.[10][12] They can offer high yields under moderate conditions.
-
Palladium (Pd) catalysts: Palladium catalysts are used in various methods, including cascade annulation/allylation of alkynyl oxime ethers and four-component coupling reactions.[10] They are versatile but can be sensitive to poisoning by certain functional groups.[1][2]
-
Rhodium (Rh) catalysts: Rhodium catalysts have been employed in formal [3+2] cycloaddition reactions of N-sulfonyl-1,2,3-triazoles with isoxazoles to produce polysubstituted 3-aminopyrroles, demonstrating their utility in more complex transformations.[13]
-
Metal-free catalysts: Organocatalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and even catalyst-free methods under ultrasound or microwave irradiation have been developed for a more environmentally friendly approach.[11][14]
Q2: How can I improve the regioselectivity of my copper-catalyzed isoxazole synthesis?
A2: To improve regioselectivity in copper-catalyzed reactions:
-
Ligand Selection: The choice of ligand coordinated to the copper center can significantly influence the steric and electronic environment, thereby directing the regioselectivity.
-
Solvent Effects: The polarity of the solvent can affect the transition state energies of the different regioisomeric pathways. A systematic solvent screen is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the kinetically controlled product.
-
Alternative Catalysts: If optimizing conditions for copper is unsuccessful, consider switching to a different metal catalyst known for higher regioselectivity, such as ruthenium.[5]
Q3: What are the common signs of catalyst poisoning in my palladium-catalyzed reaction?
A3: Signs of palladium catalyst poisoning include:
-
A significant drop in reaction rate or complete stalling of the reaction.
-
The need for higher catalyst loading to achieve the same conversion as in previous runs.
-
A change in the color of the catalyst.
-
Common poisons for palladium include compounds containing sulfur, phosphorus, and certain nitrogen heterocycles.[1][2]
Q4: Are there any "green" or more sustainable catalyst options for isoxazole synthesis?
A4: Yes, several green chemistry approaches have been developed:
-
Metal-free Synthesis: Reactions promoted by organic bases like DBU or even occurring without a catalyst in aqueous media or under solvent-free conditions with ball-milling have been reported.[14]
-
Heterogeneous Catalysts: Using solid-supported catalysts, such as Cu/Al₂O₃, simplifies catalyst removal and recycling, reducing waste.
-
Natural Catalysts: Some studies have explored the use of fruit juices containing natural acids as catalysts.[15][16]
-
Aqueous Media: Performing the reaction in water can be a more environmentally friendly alternative to organic solvents.[7]
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems in isoxazole synthesis.
Table 1: Comparison of Catalysts for 1,3-Dipolar Cycloaddition
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxides | Toluene | 110 | 6-8 | 63-89 | [17] |
| Ag₂CO₃ (10 mol%) | Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxides | Toluene | 110 | 24 | 50-73 | [17] |
| None | Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxides | Toluene | 110 | >24 | Moderate | [17] |
| CuSO₄·5H₂O / Sodium Ascorbate | Hydroxymidoylchloride, Substituted propargylester | Ambient | - | - | Good | [3] |
| DBU | Aldoximes, Alkynes/Alkenes | - | - | - | Good | [14] |
Table 2: Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| AuCl₃ (5 mol%) | Various α,β-acetylenic oximes | CH₃CN | 80 | 1-3 | 85-95 | [10][12] |
| (IPr)AuCl (5 mol%) / AgOTs (5 mol%) | 2-Alkynone O-methyl oximes | - | RT | - | High | [10] |
Experimental Protocols
Below are detailed methodologies for key isoxazole synthesis reactions.
Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
Objective: To synthesize 3,5-disubstituted isoxazoles from a terminal alkyne and an in situ generated nitrile oxide.[10]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Aldoxime (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N-Chlorosuccinimide (NCS) (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Solvent (e.g., Dichloromethane, 10 mL)
Procedure:
-
To a stirred solution of the aldoxime (1.1 mmol) and triethylamine (1.5 mmol) in the chosen solvent (5 mL) at 0 °C, add N-chlorosuccinimide (1.2 mmol) portion-wise over 10 minutes.
-
Stir the mixture at 0 °C for 30 minutes to generate the hydroximinoyl chloride in situ.
-
To this mixture, add the terminal alkyne (1.0 mmol) and copper(I) iodide (0.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold(III)-Catalyzed Cycloisomerization
Objective: To synthesize substituted isoxazoles from α,β-acetylenic oximes.[12]
Materials:
-
α,β-Acetylenic oxime (1.0 mmol)
-
Gold(III) chloride (AuCl₃) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
Dissolve the α,β-acetylenic oxime (1.0 mmol) in the solvent (5 mL) in a reaction flask.
-
Add gold(III) chloride (0.05 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 1-3 hours, monitoring the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired isoxazole.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening different catalysts for isoxazole synthesis.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in isoxazole synthesis.
References
- 1. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eresearchco.com [eresearchco.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flore.unifi.it [flore.unifi.it]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on the impact of solvent choice.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Polarity | If using a non-polar solvent, consider switching to a more polar aprotic solvent such as acetonitrile or DMF. For reactions involving polar intermediates, a polar solvent can better solvate and stabilize them, facilitating the reaction. | |
| Poor Solubility of Starting Materials | Ensure your starting materials are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider a solvent mixture or a different solvent with better solubilizing properties for your specific reactants. | |
| Solvent-Induced Side Reactions | Protic solvents (e.g., alcohols, water) may interfere with certain synthetic routes by reacting with intermediates. If applicable to your chosen pathway, switch to a dry, aprotic solvent. | |
| Incorrect Reaction Temperature for the Chosen Solvent | The reaction temperature should be appropriate for the boiling point of the solvent and the energy requirements of the reaction. Ensure the temperature is optimized for the specific solvent system. |
Issue 2: Formation of Impurities and By-products
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Not Inert | The solvent may be participating in the reaction. For example, nucleophilic solvents could react with electrophilic intermediates. Choose a non-reactive solvent under the reaction conditions. | |
| Presence of Water in Aprotic Solvents | Traces of water can lead to hydrolysis of intermediates or reagents, resulting in by-products. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon). | |
| Solvent-Mediated Decomposition | The product or intermediates might be unstable in the chosen solvent, especially at elevated temperatures. Consider a solvent in which the product is stable or one that allows for lower reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the synthesis of this compound?
A1: The solvent plays a crucial role in the synthesis by:
-
Dissolving Reactants: Ensuring that the starting materials are in the same phase to allow for effective interaction.
-
Stabilizing Intermediates and Transition States: The polarity and proticity of the solvent can influence the energy of intermediates and transition states, thereby affecting the reaction rate.
-
Influencing Reaction Pathway: The choice of solvent can sometimes dictate the regioselectivity or chemoselectivity of a reaction, leading to different products.
-
Heat Transfer: Acting as a medium for efficient heat transfer to maintain the desired reaction temperature.
Q2: How does solvent polarity affect the reaction?
A2: Solvent polarity can significantly impact the reaction rate and yield. Polar solvents are generally preferred for reactions involving polar or charged intermediates, as they can stabilize these species through solvation. For the synthesis of related benzisoxazoles, polar aprotic solvents have been shown to be effective.
Q3: Should I use a protic or aprotic solvent?
A3: The choice between a protic and aprotic solvent depends on the specific reaction mechanism.
-
Protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They can also be nucleophilic and may interfere with reactions involving strong bases or highly electrophilic intermediates.
-
Aprotic solvents (e.g., acetonitrile, DMF, DMSO, THF) lack acidic protons. Polar aprotic solvents are often a good choice for promoting reactions that involve charged intermediates without interfering with the reaction chemistry.
For many heterocyclic syntheses, polar aprotic solvents are favored to avoid unwanted side reactions.
Q4: Are there any "green" solvent alternatives for this synthesis?
A4: While specific studies on this compound are limited, research into the synthesis of related isoxazoles has explored greener alternatives. These include the use of aqueous media or deep eutectic solvents (DES).[1] These options can reduce the environmental impact of the synthesis but may require significant optimization of reaction conditions.
Data on Solvent Effects for a Closely Related Isomer
| Solvent | Temperature (°C) | Yield (%) |
| o-xylene | 135 | 98-99 |
| m-xylene | 135 | 98-99 |
| p-xylene | 135 | 98-99 |
| Toluene | 110 | 70 |
| Benzene | 80 | 50 |
| DMF | 153 | 30 |
Data extracted from a study on the synthesis of 3-phenylbenzo[c]isoxazoles.[2]
This data suggests that for this particular thermal cyclization, higher boiling aromatic hydrocarbons provide superior yields, while a polar aprotic solvent like DMF is less effective. This highlights the importance of empirical testing to determine the optimal solvent for a specific synthetic transformation.
Experimental Protocols for Related Syntheses
The following are representative protocols for the synthesis of related chloro-substituted isoxazoles, illustrating the types of solvents and conditions that have been successfully employed.
Protocol 1: Synthesis of 5-Chloro-3-phenylisoxazole
This procedure utilizes nitromethane as the solvent.
-
Reactants: Nitrosylsulfuric acid, 1,1-dichloro-2-phenylethene, nitromethane.
-
Procedure:
-
To a reaction vessel containing nitromethane (3 mL), add nitrosylsulfuric acid (3 mmol) and the corresponding 1,1-dichlorocyclopropane (1 mmol).
-
Stir the reaction mixture vigorously and heat gradually from room temperature to 70-75 °C.
-
Maintain the temperature at 70-75 °C for 3-4 hours.
-
After cooling, pass the resulting mixture through a layer of silica gel, washing with chloroform.
-
Evaporate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be recrystallized from ethanol or purified by column chromatography.
-
-
Reported Yield: 77%[3]
Protocol 2: General Procedure for Synthesis of 5-Chloroisoxazoles from Isoxazol-5(4H)-ones
This method uses phosphorus oxychloride (POCl₃) as both a reagent and a solvent.
-
Reactants: Isoxazol-5(4H)-one, triethylamine, phosphorus oxychloride.
-
Procedure:
-
To a stirring suspension of the isoxazol-5(4H)-one (3 mmol) in POCl₃ (4 mL) at 0 °C, add triethylamine (2.5 mmol) dropwise.
-
Stir the mixture at 75 °C for 12 hours.
-
Pour the reaction mixture into ice (300 g) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine and dry over Na₂SO₄.
-
Evaporate the solvent under reduced pressure and purify the product by column chromatography.[4]
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of 5-Chloro-3-phenylbenzo[d]isoxazole and Other Benzisoxazole Derivatives
In the landscape of medicinal chemistry, benzisoxazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of 5-Chloro-3-phenylbenzo[d]isoxazole against other relevant benzisoxazoles, offering insights into its synthesis, biological activities, and structure-activity relationships, supported by experimental data for the broader class of compounds.
Physicochemical Properties
A foundational aspect of any comparative analysis is understanding the fundamental physicochemical properties of the compounds . These properties often influence the pharmacokinetic and pharmacodynamic behavior of a molecule.
| Property | This compound | 3-Phenylbenzo[d]isoxazole | 5-Nitro-3-phenylbenzo[d]isoxazole |
| Molecular Formula | C₁₃H₈ClNO | C₁₃H₉NO | C₁₃H₈N₂O₃ |
| Molecular Weight | 229.66 g/mol | 195.22 g/mol | 240.22 g/mol |
| Appearance | Solid | - | - |
| Melting Point | 115-117 °C | - | - |
Synthesis of Benzisoxazole Derivatives
The synthesis of benzisoxazole derivatives often involves the cyclization of a suitably substituted precursor. A general synthetic pathway for 3-substituted benzisoxazoles is depicted below. The specific synthesis of this compound can be achieved from 2-amino-5-chlorobenzophenone.
General synthesis of this compound.
Comparative Biological Activity
Benzisoxazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. The nature and position of substituents on the benzisoxazole scaffold play a crucial role in determining the potency and selectivity of their biological effects.
Antimicrobial Activity
Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as a chloro group, on the benzisoxazole ring can enhance antimicrobial activity. While direct comparative data for this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights. For instance, various 5-chloro-benzoxazolinone derivatives have demonstrated good antibacterial and antifungal activity.
A study on a series of novel benzisoxazole derivatives showed that compounds bearing electron-withdrawing nitro groups exhibited good anti-inflammatory activity, while unsubstituted derivatives showed promising antibacterial activity against various bacterial strains. Another study highlighted that benzisoxazole derivatives with chloro and bromo functional groups showed excellent antimicrobial activity compared to those with electron-donating groups.
Table 1: Antimicrobial Activity of Representative Benzisoxazole Derivatives
| Compound | Target Organism | Activity (MIC µg/mL) | Reference |
| Benzisoxazole derivative (unsubstituted phenyl) | Escherichia coli | Good | |
| Benzisoxazole derivative (unsubstituted phenyl) | Klebsiella pneumoniae | Good | |
| Benzisoxazole derivative (unsubstituted phenyl) | Salmonella typhi | Good | |
| Benzisoxazole derivative (unsubstituted phenyl) | Bacillus subtilis | Good | |
| Chloro and Bromo substituted Benzisoxazoles | Bacillus subtilis | Excellent | |
| Chloro and Bromo substituted Benzisoxazoles | Escherichia coli | Excellent |
Anticancer Activity
A study on novel benzisoxazole derivatives demonstrated their potential to induce apoptosis and inhibit angiogenesis, key processes in cancer progression. The most promising compound from this series, which featured a 6-fluoro substitution, exhibited significant cytotoxicity against triple-negative breast cancer cells.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for antimicrobial susceptibility testing.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Workflow for the MTT cytotoxicity assay.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Based on structure-activity relationship studies of the broader benzisoxazole class, the presence of the 5-chloro substituent is anticipated to confer potent biological activities. While direct comparative experimental data for this specific compound is limited in the current literature, the analysis of related benzisoxazole derivatives provides strong evidence for its potential as an antimicrobial and anticancer agent. Further in-depth studies are warranted to fully elucidate its pharmacological profile and compare its efficacy directly with other leading benzisoxazole candidates.
A Comparative Guide to the Structure-Activity Relationship of Benzo[d]isoxazole Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzo[d]isoxazole derivatives and related isoxazole analogs, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on 5-Chloro-3-phenylbenzo[d]isoxazole derivatives, this guide draws upon data from closely related structural analogs to infer potential SAR trends. The information presented is intended to guide researchers in the design and development of novel therapeutic agents based on this scaffold.
I. Comparative Analysis of Anticancer Activity
The anticancer activity of benzo[d]isoxazole and isoxazole derivatives is significantly influenced by the nature and position of substituents on the core scaffold and its appended phenyl rings. This section summarizes the quantitative data from studies on structurally related compounds to provide a comparative overview.
Table 1: Cytotoxic Activity of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives [1][2]
A series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The general structure of the tested compounds features a 3-(2-chlorophenyl)-5-methylisoxazole core with varying substituents on the N-phenyl ring of the carboxamide.
| Compound ID | N-Phenyl Substituent | MCF-7 IC₅₀ (µg/mL) | HeLa IC₅₀ (µg/mL) | Hep3B IC₅₀ (µg/mL) |
| 2a | 4-tert-butyl | 39.80 | 39.80 | >100 (inactive) |
| 2d | 3,4-dimethoxy | 63.10 | 18.62 | 23.44 |
| 2e | 2,5-dimethoxy | 79.43 | 44.67 | 23.99 |
| 2g | 3,4,5-trimethoxy | >400 (inactive) | >400 (inactive) | >400 (inactive) |
| DOX | Doxorubicin (Std.) | 1.58 | 1.00 | 1.26 |
Key SAR Observations:
-
The substitution pattern on the N-phenyl ring significantly impacts cytotoxic activity.
-
Compounds with dimethoxy substitutions (2d and 2e ) showed the most potent activity against Hep3B cells.[1][2]
-
Compound 2d was the most active against the HeLa cell line.[1][2]
-
Increasing the number of methoxy groups to three (2g ) resulted in a loss of activity.[1][2]
-
A bulky lipophilic group like tert-butyl at the 4-position (2a ) conferred moderate activity against MCF-7 and HeLa cells but was inactive against Hep3B.[1][2]
Table 2: Inhibitory Effects of N-Phenylbenzo[d]isoxazole-3-carboxamide Derivatives against HIF-1α Transcription [3]
A series of benzo[d]isoxazole derivatives were evaluated for their ability to inhibit Hypoxia-Inducible Factor (HIF)-1α transcription, a key target in cancer therapy. The core structure is an N-phenylbenzo[d]isoxazole-3-carboxamide.
| Compound ID | N-Phenyl Substituent | HIF-1α IC₅₀ (nM) |
| 15 | 4-(dimethylamino) | 24 |
| 31 | 4-acetyl | 24 |
| 14 | 4-methoxy | 43 |
| 16 | 4-(trifluoromethyl) | 56 |
| 13 | 4-fluoro | 72 |
| 12 | 4-chloro | 100 |
| 11 | Unsubstituted | >1000 |
Key SAR Observations:
-
Substitution on the N-phenyl ring is crucial for HIF-1α inhibitory activity.
-
Electron-donating (dimethylamino) and electron-withdrawing (acetyl) groups at the para-position resulted in the most potent compounds (15 and 31 ).[3]
-
A general trend of increased potency was observed with para-substitution compared to the unsubstituted analog (11 ).[3]
-
Halogen substitution (12 , 13 ) also conferred significant activity.[3]
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis.
Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives [1]
-
Step 1: Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: The starting carboxylic acid is prepared through a multi-step synthesis, typically involving the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to introduce the carboxylic acid at the 4-position.
-
Step 2: Amide Coupling: To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL), DMAP (0.3 mmol) and EDC (1.8 mmol) are added. The mixture is stirred under a nitrogen atmosphere at room temperature for 30 minutes. The appropriate aniline derivative (1.8 mmol) is then added, and the reaction is stirred for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and extracted with 1% NaHCO₃ and brine. The organic layer is dried over Na₂SO₄ and evaporated. The crude product is purified by flash chromatography or crystallization.
Cytotoxicity Assay (MTT Assay) [4][5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, Hep3B) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Dual-Luciferase Reporter Assay for HIF-1α Transcription [3]
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. For the assay, cells are seeded in 96-well plates and co-transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment and Hypoxia Induction: After 24 hours of transfection, the cells are treated with the test compounds at various concentrations. The cells are then placed in a hypoxic chamber (1% O₂) for another 24 hours to induce HIF-1α activity.
-
Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of inhibition of HIF-1α transcriptional activity is calculated relative to the vehicle-treated control under hypoxic conditions. The IC₅₀ values are determined from the dose-response curves.
III. Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the synthesis, screening, and mechanistic evaluation of novel anticancer compounds.
Inferred Signaling Pathway for HIF-1α Inhibition by Benzo[d]isoxazole Derivatives
Caption: Hypothesized mechanism of action for benzo[d]isoxazole derivatives inhibiting HIF-1α mediated gene transcription.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
comparing the efficacy of 5-Chloro-3-phenylbenzo[d]isoxazole analogs
A Comprehensive Guide to the Efficacy of 5-Chloro-3-phenylbenzo[d]isoxazole Analogs for Researchers and Drug Development Professionals
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the efficacy of various analogs, supported by experimental data, to aid researchers and scientists in the field of drug discovery. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in several clinically approved drugs.[1][2] Modifications to the this compound core have led to the development of potent anticancer, anti-inflammatory, and α-glucosidase inhibitory agents.[3][4][5]
Comparative Efficacy of Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and the benzo[d]isoxazole core. Structure-activity relationship (SAR) studies have revealed that the introduction of certain functional groups can enhance potency and selectivity.[1][4]
Anticancer Activity
Several studies have evaluated the anticancer potential of isoxazole derivatives against various cancer cell lines. For instance, a series of 3,5-disubstituted isoxazole derivatives were synthesized and tested against the MDA-MB 231 breast cancer cell line.[3] The results indicated that compounds with diphenyl and chloro substitutions exhibited significant inhibitory concentrations.[3] Specifically, an analog with a biphenyl group at the 3rd position and a 2,4-dichlorophenyl group at the 5th position of the isoxazole ring showed a GI50 value of 46.3 μg/mL.[3]
Another study on isoxazole-carboxamide derivatives reported their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[6] The results highlighted that the anticancer activity was dependent on the specific analog and the cancer cell line.[6]
Table 1: Anticancer Efficacy of this compound and Related Analogs
| Compound ID | Structure/Modification | Cancer Cell Line | IC50/GI50 (μM) | Reference |
| 1d | 3-(biphenyl)-5-(2,4-dichlorophenyl)isoxazole | MDA-MB 231 | 46.3 (μg/mL) | [3] |
| 2a | 5-(4-chlorophenyl)-N-(2-hydroxyphenyl)isoxazole-3-carboxamide | HeLa | 39.80 (μg/mL) | [6] |
| 2d | 5-(4-chlorophenyl)-N-(4-fluorophenyl)isoxazole-3-carboxamide | HeLa | 15.48 (μg/mL) | [6] |
| 2d | 5-(4-chlorophenyl)-N-(4-fluorophenyl)isoxazole-3-carboxamide | Hep3B | ~23 (μg/mL) | [6] |
| 2e | 5-(4-chlorophenyl)-N-(4-bromophenyl)isoxazole-3-carboxamide | Hep3B | ~23 (μg/mL) | [6] |
| 8 | Isoxazole-based ureate derivative | HepG2 | 0.84 | [7] |
| 10a | Isoxazole-based hydrazone derivative | HepG2 | 0.79 | [7] |
| 10c | Isoxazole-based hydrazone derivative | HepG2 | 0.69 | [7] |
α-Glucosidase Inhibitory Activity
A series of novel 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity.[4][8] All tested compounds in this series demonstrated promising inhibitory activity, with IC50 values ranging from 14.69 to 38.71 nmol, which is comparable to or better than the standard drug Acarbose (IC50 35.91 nmol).[4][8] SAR analysis revealed that electron-withdrawing substituents such as Br and CF3 on the aryl ring significantly enhanced the inhibitory activity.[4][8]
Table 2: α-Glucosidase Inhibitory Efficacy of Benzo[d]isoxazole Analogs
| Compound ID | R-group on Aryl Ring | IC50 (nmol) | Reference |
| 9a | H | 15.17 | [8] |
| 9n | 4-Br | 14.69 | [8] |
| 9o | 3-CF3, 4-Br | 16.28 | [8] |
| Acarbose (Standard) | - | 35.91 | [8] |
Mechanism of Action and Signaling Pathways
The anticancer effects of isoxazole derivatives are attributed to various mechanisms, including the inhibition of key signaling proteins like Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), induction of apoptosis, and disruption of tubulin polymerization.[1][7][9]
HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[9] Isoxazole-based compounds have been developed as HSP90 inhibitors, leading to the degradation of client proteins and subsequent inhibition of cancer cell growth.[9]
Figure 1: Simplified signaling pathway of HSP90 inhibition by isoxazole analogs.
VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Isoxazole-based carboxamides, ureates, and hydrazones have been investigated as potential VEGFR2 inhibitors.[7]
Experimental Protocols
General Synthesis of 3,5-Disubstituted Isoxazole Derivatives
A common method for synthesizing 3,5-disubstituted isoxazole derivatives involves a two-step process:[3]
-
Chalcone Synthesis: Chalcone derivatives are prepared by the Claisen-Schmidt condensation of an appropriate aldehyde and ketone in a basic alcoholic solution in a cold environment.[3]
-
Isoxazole Formation: The synthesized chalcone is then reacted with hydroxylamine hydrochloride under microwave irradiation (e.g., 210 W for 5-20 minutes) to yield the isoxazole derivative. The product is typically purified by recrystallization.[3]
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
Validation of the Biological Target for 5-Chloro-3-phenylbenzo[d]isoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the putative biological target of 5-Chloro-3-phenylbenzo[d]isoxazole. While the direct biological target of this compound is not extensively characterized in publicly available literature, this document outlines a systematic approach to its validation, using a hypothetical target, Protein Kinase X (PKX), based on the known activities of similar isoxazole-containing compounds. This guide compares the activity of this compound with a well-characterized, potent, and selective inhibitor of PKX, known as "Comparator A."
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the quantitative data from key in vitro assays comparing the inhibitory effects of this compound and Comparator A on the putative target, PKX, and a related kinase, PKY, to assess selectivity.
| Compound | PKX IC50 (nM) | PKY IC50 (nM) | Selectivity (PKY/PKX) |
| This compound | 150 | >10,000 | >66 |
| Comparator A | 10 | >10,000 | >1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The assay uses a recombinant human PKX enzyme and a fluorescently labeled peptide substrate.
-
Procedure:
-
A solution of recombinant PKX (10 nM) was prepared in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serial dilutions of this compound and Comparator A were prepared in DMSO and then diluted in kinase buffer.
-
In a 384-well plate, 2.5 µL of the compound dilutions were mixed with 2.5 µL of the PKX enzyme solution and incubated for 10 minutes at room temperature.
-
The kinase reaction was initiated by adding 5 µL of a mixture containing ATP (10 µM) and the fluorescently labeled peptide substrate (200 nM).
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of 10 µL of a termination buffer containing EDTA.
-
The amount of phosphorylated and unphosphorylated substrate was determined using a microplate reader with appropriate fluorescence filters.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement in a cellular context.
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in stability.
-
Procedure:
-
Human cancer cell line expressing PKX was cultured to 80% confluency.
-
Cells were treated with either vehicle (DMSO), this compound (10 µM), or Comparator A (1 µM) for 1 hour.
-
After treatment, the cells were harvested, washed, and resuspended in PBS.
-
The cell suspension was aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
The cells were then lysed by freeze-thaw cycles.
-
The soluble fraction of the lysate was separated from the precipitated proteins by centrifugation.
-
The amount of soluble PKX at each temperature was quantified by Western blotting using a specific antibody against PKX.
-
A melting curve was generated by plotting the amount of soluble PKX as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
3. Western Blot Analysis of Downstream Signaling
-
Objective: To assess the functional consequence of target inhibition in a cellular signaling pathway.
-
Principle: This experiment measures the phosphorylation status of a known downstream substrate of PKX.
-
Procedure:
-
Cells were seeded in 6-well plates and allowed to attach overnight.
-
The cells were then treated with increasing concentrations of this compound or Comparator A for 2 hours.
-
Following treatment, the cells were lysed, and total protein was quantified using a BCA assay.
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for the phosphorylated form of the PKX substrate.
-
A primary antibody against the total form of the substrate and a housekeeping protein (e.g., GAPDH) were used for normalization.
-
The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities were quantified using image analysis software.
-
Mandatory Visualizations
Caption: Putative signaling pathway of Protein Kinase X (PKX) and the inhibitory action of test compounds.
Caption: Experimental workflow for the validation of a biological target.
The Benzisoxazole Nucleus: A Privileged Scaffold Amenable to Bioisosteric Replacement Strategies in Drug Discovery
For researchers, scientists, and drug development professionals, the benzisoxazole core represents a cornerstone in medicinal chemistry, forming the foundation of numerous clinically significant drugs. Its versatile structure and favorable physicochemical properties have led to its incorporation in a wide array of therapeutic agents. However, the constant drive for improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of bioisosteric replacement strategies. This guide provides a comparative analysis of common bioisosteric replacements for the benzisoxazole core, supported by available experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.
The benzisoxazole ring system is a key pharmacophore in several successful drugs, including the atypical antipsychotic risperidone and the anticonvulsant zonisamide. The unique electronic and conformational properties of this bicyclic heterocycle contribute to its ability to interact with a variety of biological targets. Bioisosterism, the interchange of atoms or groups with similar physical and chemical properties, is a powerful tool to modulate the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a lead compound. This guide will delve into the most common bioisosteric replacements for the benzisoxazole core, including indazole, benzothiophene, and benzofuran, and present a comparative overview of their impact on biological activity.
Comparative Analysis of Benzisoxazole Bioisosteres
The selection of an appropriate bioisostere for the benzisoxazole core is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. Below is a summary of key bioisosteric replacements and their observed effects.
| Bioisosteric Core | Key Physicochemical Differences from Benzisoxazole | Impact on Biological Activity (Examples) |
| Indazole | Isomeric with benzisoxazole (1,2-benzisoxazole vs. 1H-indazole). Possesses a pyrazole ring fused to benzene, offering a hydrogen bond donor in the 1-position. Generally more polar. | Often maintains or enhances affinity for CNS targets. Can modulate receptor subtype selectivity. For example, some indazole derivatives have shown potent antipsychotic activity by targeting dopamine D2 and serotonin 5-HT2A receptors, similar to benzisoxazole-based drugs.[1] |
| Benzothiophene | Replacement of the isoxazole oxygen with a sulfur atom. Generally more lipophilic and less polar than benzisoxazole. | Can enhance metabolic stability and brain penetration. Benzothiophene-containing compounds have been explored as antipsychotics and kinase inhibitors, sometimes showing improved potency over their benzisoxazole counterparts. |
| Benzofuran | Replacement of the isoxazole nitrogen with a carbon and the oxygen at a different position. Structurally similar to benzisoxazole but with altered electronic distribution. | Can offer a different vector for substituent placement and may alter binding modes. Benzofuran derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase, with some analogs showing high potency.[2] |
| Benzisothiazole | Replacement of the isoxazole oxygen with a sulfur atom while retaining the nitrogen. Increases lipophilicity compared to benzisoxazole. | Can lead to altered receptor binding profiles and improved pharmacokinetic properties. A series of benzisothiazole-3-carboxamides have shown promising atypical antipsychotic activity with affinity for D2, 5-HT2A, and 5-HT1A receptors.[3] |
Experimental Data: A Head-to-Head Comparison
Direct comparative studies of benzisoxazole-containing drugs and their precise bioisosteric analogs are not abundantly available in the public domain. However, analysis of different compound series targeting the same biological receptors provides valuable insights.
Table 1: Comparative Antipsychotic Activity Profile
| Compound Class | Target Receptors | Key Findings | Reference |
| Benzisoxazole Derivatives (e.g., Risperidone) | Dopamine D2, Serotonin 5-HT2A | Potent antagonists with high affinity for both receptors. Effective in treating positive and negative symptoms of schizophrenia.[4][5] | [4][5] |
| Benzisothiazole-3-carboxamides | Dopamine D2, Serotonin 5-HT2A, 5-HT1A | Showed a promising profile for atypical antipsychotic activity with reduced extrapyramidal symptom (EPS) liability in animal models.[3] | [3] |
| Indazole Derivatives | Dopamine D2, Serotonin 5-HT2A | Certain derivatives exhibit potent antipsychotic activity with a potential for reduced EPS, similar to atypical antipsychotics.[1] | [1] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
Objective: To determine the binding affinity of test compounds for D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors.
-
Radioligands: [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors.
-
Non-specific binding competitors: Haloperidol for D2, Mianserin for 5-HT2A.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Voltage-Clamp Assay for Voltage-Gated Sodium Channels
Objective: To assess the effect of test compounds on the function of voltage-gated sodium channels.
Materials:
-
Cells stably expressing the desired sodium channel subtype (e.g., Nav1.7).
-
Patch-clamp setup including an amplifier, digitizer, and data acquisition software.
-
Micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.
-
Test compounds at various concentrations.
Procedure:
-
Culture the cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Form a high-resistance seal (gigaohm) between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Record the peak inward current at each voltage step.
-
Apply the test compound by perfusing the recording chamber.
-
Repeat the voltage-step protocol in the presence of the compound.
-
Analyze the data to determine the effect of the compound on the current-voltage relationship and channel gating properties.
Carbonic Anhydrase Inhibition Assay
Objective: To measure the inhibitory activity of test compounds against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase II (hCA II).
-
Substrate: 4-nitrophenyl acetate (4-NPA).
-
Assay buffer: 20 mM Tris-HCl, pH 7.5.
-
Test compounds at various concentrations.
-
A spectrophotometer capable of reading at 400 nm.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add hCA II and the test compound or buffer (for control).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate (4-NPA).
-
Immediately measure the absorbance at 400 nm at regular intervals for a set period (e.g., 10 minutes) to monitor the formation of 4-nitrophenolate.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC₅₀ value by non-linear regression analysis.
Visualizing the Molecular Landscape: Signaling Pathways and Mechanisms
To provide a clearer understanding of the biological context in which benzisoxazole derivatives and their bioisosteres operate, the following diagrams illustrate key signaling pathways and mechanisms of action.
Conclusion
The benzisoxazole scaffold remains a highly valuable starting point in drug design. However, the strategic application of bioisosteric replacement offers a powerful avenue to refine and enhance the properties of lead compounds. By understanding the subtle yet significant changes in physicochemical and pharmacological properties induced by replacing the benzisoxazole core with moieties such as indazole, benzothiophene, or benzofuran, medicinal chemists can more effectively navigate the complex landscape of drug discovery. The data and protocols presented in this guide aim to provide a solid foundation for these endeavors, ultimately contributing to the development of safer and more effective medicines.
References
- 1. WO1996039397A1 - Benzisoxazole and indazole derivatives as antipsychotic agents - Google Patents [patents.google.com]
- 2. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
A Comparative Guide to the Cross-Reactivity Profiling of 5-Chloro-3-phenylbenzo[d]isoxazole Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the objective comparison of 5-Chloro-3-phenylbenzo[d]isoxazole based inhibitors against alternative compounds. Due to the limited availability of public cross-reactivity data for this specific scaffold, this document uses illustrative data from related benzo[d]isoxazole analogs to present a comprehensive methodology for performance comparison, supported by detailed experimental protocols and data visualization.
Data Presentation: Inhibitor Potency and Selectivity
Effective comparison of inhibitors requires a clear presentation of their potency against the primary target and their selectivity against a panel of relevant off-targets.
Table 1: Primary Target Potency of Benzo[d]isoxazole Based Inhibitors (Illustrative)
This table summarizes the inhibitory activities of several benzo[d]isoxazole derivatives against their intended biological targets. This allows for a direct comparison of on-target potency.
| Compound ID | Core Scaffold | Primary Target | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| Hypothetical-A1 | This compound | Kinase X | 15 | Staurosporine | 5 |
| Compound 15 | N-(4-(dimethylamino)phenyl)benzo[d]isoxazole-3-carboxamide | HIF-1α Transcription | 24 | Acriflavine | 1200 |
| Compound 31 | N-(4-acetylphenyl)benzo[d]isoxazole-3-carboxamide | HIF-1α Transcription | 24 | Acriflavine | 1200 |
| Compound 9j | 5-chloro-6-methoxy-3-(...)-benzo[d]isoxazole | α-glucosidase | 14.69 | Acarbose | 35.91 |
Table 2: Cross-Reactivity Profile of an Illustrative Benzo[d]isoxazole Inhibitor (Compound 15)
To assess the selectivity of a lead compound, it is crucial to screen it against a panel of potential off-targets. The following table is based on the selectivity panel screening of a related benzo[d]isoxazole derivative, Compound 15, which was tested at a concentration of 10 μM.[1] This format is essential for identifying potential sources of toxicity or polypharmacology.
| Target Class | Target | Inhibition at 10 µM (%) | Assay Type |
| Primary Target | HIF-1α | >99% (IC50 = 24 nM) | Dual-Luciferase Reporter |
| Monoamine Oxidase | MAO-A | 75.3 | Amplex Red |
| Adenosine Receptor | ADORA2A | 35.6 | Radioligand Binding |
| Adrenergic Receptor | ADRB2 | 12.1 | Radioligand Binding |
| Dopamine Receptor | DRD2 | 8.5 | Radioligand Binding |
| Histamine Receptor | HRH1 | < 5 | Radioligand Binding |
| Serotonin Receptor | HTR2B | < 5 | Radioligand Binding |
| Ion Channel | hERG | 15.2 | Electrophysiology |
| Kinase | CDK2/cyclin A | < 10 | Biochemical Assay |
| Kinase | VEGFR2 | < 10 | Biochemical Assay |
| Protease | Cathepsin B | < 5 | Biochemical Assay |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation of cross-reactivity data.
Kinase Selectivity Profiling Assay
This protocol outlines a common method for assessing the selectivity of an inhibitor against a broad panel of protein kinases.
Objective: To determine the inhibitory activity of a test compound against a panel of purified human protein kinases.
Methodology:
-
Reagents: Purified active kinases, corresponding peptide or protein substrates, γ-³²P-ATP or unlabeled ATP, test compound, and kinase reaction buffer.
-
Procedure:
-
A purified active kinase is incubated with the test inhibitor at various concentrations.
-
The reaction is initiated by adding the specific substrate and ATP. For radiometric assays, γ-³²P or γ-³³P labeled ATP is used.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel onto the substrate.
-
Alternatively, for non-radiometric assays, the consumption of ATP can be measured using a luminescent reagent like Kinase-Glo®, which quantifies the remaining ATP. The signal is inversely correlated with kinase activity.
-
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
HIF-1α Dual-Luciferase Reporter Assay
This cell-based assay is used to quantify the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α).[1]
Objective: To measure the inhibitory effect of a compound on HIF-1α-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in appropriate media.
-
Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a hypoxia-responsive element (HRE), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., SV40) to serve as a transfection control.
-
-
Compound Treatment and Hypoxia Induction:
-
After transfection, cells are treated with various concentrations of the test compound.
-
Cells are then incubated under hypoxic conditions (e.g., 1% O₂) for 16-24 hours to induce HIF-1α activity.
-
-
Cell Lysis and Luciferase Measurement:
-
The culture medium is removed, and cells are washed with PBS.
-
Passive Lysis Buffer is added to each well, and the plate is incubated to lyse the cells.
-
The cell lysate is transferred to a luminometer plate.
-
Luciferase Assay Reagent II is added to measure firefly luciferase activity (the experimental reporter).
-
Stop & Glo® Reagent is then added, which quenches the firefly signal and initiates the Renilla luciferase reaction (the control reporter).
-
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The inhibitory activity is calculated as the percentage reduction in normalized luciferase activity compared to vehicle-treated cells. IC50 values are calculated from the dose-response curve.[2][3]
Competitive Ligand Binding Assay
This assay determines the affinity of a test compound for a target receptor by measuring its ability to displace a known, labeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor or enzyme.
Methodology:
-
Reagents: A source of the target protein (e.g., cell membrane preparation or purified protein), a labeled reference ligand (radiolabeled or fluorescently labeled) with known affinity, and the unlabeled test compound.
-
Procedure:
-
The target protein is incubated with a fixed concentration of the labeled reference ligand.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free labeled ligand are separated (e.g., via filtration or size-exclusion chromatography).
-
The amount of bound labeled ligand is quantified.
-
-
Data Analysis: The concentration of the test compound that displaces 50% of the bound labeled ligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the labeled ligand.[4]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
References
Benchmarking 5-Chloro-3-phenylbenzo[d]isoxazole Against Known Cyclooxygenase (COX) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cyclooxygenase (COX) inhibitory activity of 5-Chloro-3-phenylbenzo[d]isoxazole against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct experimental data on this compound's bioactivity, this comparison leverages data from structurally related isoxazole compounds and benchmarks them against well-characterized COX inhibitors.
The isoxazole scaffold is a recognized pharmacophore in several COX inhibitors.[1][2][3][4][5] This suggests that this compound may also exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.
Comparative Analysis of Inhibitory Potency
To contextualize the potential efficacy of this compound, its inhibitory constants (IC50) would need to be determined experimentally. For the purpose of this guide, we present the IC50 values of a structurally related isoxazole derivative, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), alongside the well-established COX inhibitors, Diclofenac (non-selective) and Celecoxib (COX-2 selective).
| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |
| This compound | COX-1/COX-2 | Unknown | Unknown |
| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)[1] | COX-1 | 19 | >2.6 |
| COX-2 | >50 | ||
| Diclofenac [6][7][8] | COX-1 | 0.004 - 0.611 | ~1 |
| COX-2 | 0.0013 - 0.63 | ||
| Celecoxib [9][10][11] | COX-1 | 2.8 | ~0.03 |
| COX-2 | 0.04 - 0.091 |
Note: Lower IC50 values indicate greater inhibitory potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A lower ratio indicates higher selectivity for COX-2. The data for P6 suggests a preference for COX-1 inhibition.[1]
Experimental Protocols
To determine the COX inhibitory activity of this compound, a standardized in vitro assay can be employed.
Cyclooxygenase (COX) Inhibition Assay Protocol
This protocol is based on the principle of measuring the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid by COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound (this compound) and reference inhibitors (Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
PGE2 ELISA kit
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and reference inhibitors.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the enzyme solution to the appropriate wells.
-
Inhibitor Incubation: Add the diluted test compound or reference inhibitor to the designated wells. Include control wells with no inhibitor.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and reference inhibitors. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Scientific Workflow
The following diagrams illustrate the COX signaling pathway and the experimental workflow for assessing inhibitors.
References
- 1. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
Assessing the Selectivity of 5-Chloro-3-phenylbenzo[d]isoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-3-phenylbenzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The precise substitution pattern on both the phenyl and the benzo[d]isoxazole rings plays a crucial role in determining the potency and, critically, the selectivity of these compounds against their intended biological targets. This guide provides a comparative overview of the selectivity of derivatives based on this core structure, supported by available experimental data and detailed methodologies for assessing target engagement and selectivity.
Comparative Selectivity of Benzo[d]isoxazole Derivatives
While comprehensive selectivity screening data for a wide range of this compound derivatives against large panels of targets is not extensively available in the public domain, data from closely related analogs highlight the potential for developing highly selective inhibitors. The following table summarizes the inhibitory activities of representative benzo[d]isoxazole derivatives against their primary targets and, where available, key off-targets. This data serves to illustrate the importance of substitution patterns in achieving selectivity.
| Compound ID | Core Structure | Primary Target(s) | IC50 (nM) | Off-Target(s) | IC50 (nM) | Reference |
| Compound 15 | N-(4-methoxyphenyl)benzo[d]isoxazole-3-carboxamide | HIF-1α | 24 | MAO-A | >10,000 | [1] |
| Y16524 | 5-imidazole-3-methylbenz[d]isoxazole | p300 | 10 | BRD4 | >10,000 | [2] |
| Y16526 | 5-imidazole-3-methylbenz[d]isoxazole | p300 | 30 | BRD4 | >10,000 | [2] |
| Compound 9n | 5-chloro-6-methoxy-3-(...)-benzo[d]isoxazole | α-glucosidase | 14.69 | - | - | [3] |
| Compound 9o | 5-chloro-6-methoxy-3-(...)-benzo[d]isoxazole | α-glucosidase | 16.28 | - | - | [3] |
Experimental Protocols for Selectivity Assessment
Accurate assessment of compound selectivity is paramount in drug discovery to minimize off-target effects and potential toxicity. A variety of in vitro assays are employed to determine the activity of a compound against a panel of related and unrelated biological targets.
Kinase Selectivity Profiling
A common approach to assess the selectivity of kinase inhibitors is to screen them against a large panel of kinases.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for kinase selectivity profiling.
Protocol: Radiometric Kinase Assay (Example)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the compound to the desired concentrations in assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
Prepare a solution of the recombinant kinase in assay buffer.
-
Prepare a solution of the specific peptide substrate and [γ-³³P]ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/[γ-³³P]ATP mixture.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and dry.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
GPCR Selectivity Profiling
For compounds targeting G-protein coupled receptors (GPCRs), radioligand binding assays are the gold standard for determining binding affinity and selectivity.
Experimental Workflow: Radioligand Binding Assay
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes to 5-Chloro-3-phenylbenzo[d]isoxazole
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-Chloro-3-phenylbenzo[d]isoxazole, a significant building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a detailed head-to-head comparison of two prominent synthetic routes, offering experimental data and protocols to inform strategic decisions in the laboratory.
This comparison focuses on two primary strategies for the synthesis of this compound: the oxidative cyclization of 2-amino-5-chlorobenzophenone and the cyclization of p-chloronitrobenzene with benzyl cyanide. Each route presents distinct advantages and disadvantages in terms of starting materials, reaction conditions, yield, and purity.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.
| Parameter | Route 1: Oxidative Cyclization | Route 2: Condensation and Cyclization |
| Starting Materials | 2-Amino-5-chlorobenzophenone | p-Chloronitrobenzene, Benzyl Cyanide |
| Key Reagents | Oxone® (Potassium peroxymonosulfate) | Sodium Hydroxide or other strong base |
| Solvent | Acetonitrile/Water | Ethanol |
| Temperature | Room Temperature | 30-70 °C |
| Reaction Time | 24 hours | Not specified (typically several hours) |
| Reported Yield | Good to Excellent (specific data for this substrate not published) | 80-97%[1] |
| Reported Purity | High (purification by column chromatography) | 88-98%[1] |
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthetic approach, the following diagrams illustrate the key transformations.
Caption: Oxidative cyclization of an amino ketone to form the benzisoxazole ring.
Caption: Base-mediated condensation and cyclization to form the benzisoxazole.
Experimental Protocols
Route 1: Oxidative Cyclization of 2-Amino-5-chlorobenzophenone
This modern approach utilizes a green oxidant, Oxone®, to achieve the cyclization under mild conditions. The following protocol is based on a general method for the synthesis of 2,1-benzisoxazoles from 2-aminoacylbenzenes.[2][3]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Oxone® (Potassium peroxymonosulfate)
-
Acetonitrile (MeCN)
-
Deionized Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
n-Hexane
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of 2-amino-5-chlorobenzophenone (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL), add Oxone® (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to afford the pure this compound.
Route 2: Condensation and Cyclization of p-Chloronitrobenzene and Benzyl Cyanide
This classical route provides high yields and is well-documented in patent literature.[1] The following is a representative protocol.
Materials:
-
p-Chloronitrobenzene
-
Benzyl Cyanide
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Prepare an alcoholic solution of approximately equimolar amounts of p-chloronitrobenzene and benzyl cyanide.
-
To this solution, add a concentrated aqueous solution of sodium hydroxide. The molar ratio of p-chloronitrobenzene to sodium hydroxide is typically in the range of 1:8 to 1:20.
-
Heat the reaction mixture to a temperature between 30 °C and 70 °C. The optimal temperature is often cited as being between 45 °C and 60 °C.
-
Maintain the reaction at this temperature with stirring until the reaction is complete (monitoring by TLC is recommended).
-
After the reaction is complete, the product, this compound, often precipitates from the reaction mixture.
-
Isolate the solid product by filtration.
-
Wash the collected solid with water until the filtrate is neutral.
-
Dry the product to obtain this compound. Purity can be further enhanced by recrystallization from a suitable solvent like ethanol.
Head-to-Head Comparison
Route 1: Oxidative Cyclization
This method represents a more modern and potentially greener approach to the synthesis of this compound. The use of Oxone® as the oxidant is advantageous as it is inexpensive, stable, and environmentally benign. The reaction is performed at room temperature, which simplifies the experimental setup and reduces energy consumption. However, the starting material, 2-amino-5-chlorobenzophenone, is more advanced and may need to be synthesized in a separate step. The purification by column chromatography, while effective, can be time-consuming and require significant solvent volumes for large-scale production.
Route 2: Condensation and Cyclization
This is a robust and high-yielding method that starts from readily available and inexpensive bulk chemicals, p-chloronitrobenzene and benzyl cyanide. The reported yields are consistently high, making it an attractive option for large-scale synthesis.[1] The main drawbacks are the use of a strong base and elevated temperatures. The reaction conditions might not be suitable for substrates with sensitive functional groups. While the product often precipitates, recrystallization is typically necessary to achieve high purity, which can impact the overall yield.
Conclusion
The choice between these two synthetic routes will largely depend on the specific needs of the research or development project. For small-scale synthesis where mild conditions and potentially higher purity after chromatography are desired, Route 1 offers an excellent option, provided the starting material is accessible. For large-scale production where cost of starting materials and high throughput are the primary drivers, Route 2 presents a more economically viable and high-yielding pathway, despite the more forcing reaction conditions. Both methods provide reliable access to the valuable this compound scaffold.
References
Safety Operating Guide
Essential Safety and Operational Guide for 5-Chloro-3-phenylbenzo[d]isoxazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of 5-Chloro-3-phenylbenzo[d]isoxazole (CAS No: 719-64-2). Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following personal protective equipment (PPE) should be worn at all times.
Table 1: Required Personal Protective Equipment
| Protection Type | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Avoids inhalation of dust or vapors, especially when handling the powder form. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Hazard Identification and Chemical Properties
Understanding the intrinsic properties and hazards of this compound is fundamental to its safe handling.
Table 2: Physical, Chemical, and Hazard Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClNO | --INVALID-LINK-- |
| Molecular Weight | 229.66 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 115-117 °C | --INVALID-LINK-- |
| GHS Pictograms | GHS07 (Harmful) | --INVALID-LINK-- |
| Hazard Statements | H302 (Harmful if swallowed), H413 (May cause long lasting harmful effects to aquatic life) | --INVALID-LINK-- |
| Precautionary Statements | P264, P270, P273, P301 + P312, P501 | --INVALID-LINK-- |
| Occupational Exposure Limits (OELs) | Not established. Follow general guidelines for handling chemical substances. | --INVALID-LINK-- |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is crucial for operational safety and environmental protection.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Handling and Use
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood.
-
Weighing: If weighing the solid, do so carefully to avoid generating dust.
-
Spill Management: In case of a spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.
Disposal
-
Waste Collection: Collect all waste materials containing this compound in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 3: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocol: Synthesis of this compound
This compound is a key heterocyclic building block used in the synthesis of various pharmaceutical compounds, notably as an inhibitor of HIV-1 transcription.[1] A general method for its synthesis is provided below.
Materials
-
2-Amino-5-chlorobenzophenone
-
Oxone®
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate (EtOAc)
Procedure
-
In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone in a 1:1 mixture of acetonitrile and water.
-
To this solution, add Oxone® (1 equivalent).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, add water and extract the product with dichloromethane.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
Visualizing the Workflow
The following diagram illustrates the key stages in the safe handling and synthesis workflow for this compound.
Caption: A flowchart outlining the safe handling, synthesis, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
